Antitumor agent-193
Description
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-,25-/m1/s1 |
InChI Key |
YSLVYCWXAPPBIQ-YILQRMSXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@](C[C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Antitumor Agent-193
Disclaimer: Information available in the public domain regarding "Antitumor agent-193" is exceedingly limited. This document summarizes the currently accessible information. A comprehensive technical guide as requested cannot be constructed due to the sparse data.
Introduction
This compound, also referred to as Compound 13, is a compound that has demonstrated selective antitumor properties.[1][2][3][4] The primary characteristic highlighted in the available literature is its ability to exert a cytotoxic effect on tumor cells while showing no activity against the normal human fetal lung fibroblast cell line, MRC-5.[2][3][4] This selectivity suggests a therapeutic window and makes it a compound of interest for further investigation in oncology.
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated in the currently available scientific literature. The initial search did not yield any studies detailing the specific signaling pathways modulated by this agent, its molecular targets, or the downstream cellular effects that lead to its antitumor activity.
Quantitative Data Summary
A comprehensive summary of quantitative data is not possible due to the lack of published studies. The available information does not include data on IC50 values against various cancer cell lines, efficacy in preclinical models, pharmacokinetic profiles, or data from clinical trials.
| Data Type | Value | Cell Line | Source |
| Activity against normal cells | No activity | MRC-5 | [2][3][4] |
| Antitumor Effect | Present (unspecified) | Not specified | [1][2][3][4] |
Table 1: Summary of Available Biological Activity Data for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not provided in the readily accessible literature. The primary source mentioning its synthesis and antitumor activity is a 2017 publication in the journal Tetrahedron.[4] For detailed methodologies, researchers would need to consult this specific publication.
Reference: Bjedov S, et al. Synthesis and antitumor activity of alkylated bile acids and oxazolines. Tetrahedron, 2017, 73(49): 6932-6941.[4]
Signaling Pathways and Visualizations
Due to the absence of information on the mechanism of action, no signaling pathways have been described for this compound. Consequently, it is not possible to generate any diagrams representing its molecular interactions or effects on cellular signaling.
Conclusion
"this compound" is a compound with noted selective antitumor activity. However, the scientific community's understanding of this agent is in its infancy. The lack of detailed studies on its mechanism of action, molecular targets, and comprehensive efficacy data prevents a thorough technical analysis. Further research is required to uncover the therapeutic potential and molecular underpinnings of this compound's effects. The information available serves as a preliminary indication of a potentially valuable research compound.
References
The Discovery and Synthesis of Antitumor Agent-193 (AMG 193): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Antitumor agent-193, also known as AMG 193. AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It demonstrates significant antitumor activity in preclinical models and has shown promising clinical activity in patients with advanced solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletion.[1][3] This guide details the scientific journey from initial hit identification to the preclinical and clinical characterization of this targeted therapeutic agent.
Introduction: Targeting a Synthetic Lethal Vulnerability
The discovery of AMG 193 is rooted in the concept of synthetic lethality, a phenomenon where the co-occurrence of two genetic events is lethal to a cell, while a single event is not.[4] Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A.[5][6] MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[5][6]
MTA shares structural similarity with S-adenosyl methionine (SAM), the essential methyl donor for PRMT5.[5][6] The accumulation of MTA in MTAP-deleted cancer cells leads to partial inhibition of PRMT5, creating a unique vulnerability.[5][7] AMG 193 was designed to exploit this by preferentially binding to the MTA-bound PRMT5 complex, thereby achieving selective and potent inhibition in cancer cells with high MTA levels while sparing normal, MTAP-wild-type (WT) cells.[1][3]
Discovery and Optimization
The journey to identify AMG 193 began with the screening of a DNA-encoded library to find small molecules that preferentially bind to PRMT5 in the presence of MTA.[2] This effort led to the identification of a promising hit compound, AM-9934.[2]
Subsequent structure-based drug design and optimization efforts focused on enhancing potency and cooperativity, resulting in the development of AM-9747, an in vivo proof-of-concept tool compound.[2] Further refinement of the pharmacokinetic properties of AM-9747 led to the discovery of AMG 193, a potent and orally bioavailable MTA-cooperative PRMT5 inhibitor.[2][8]
Logical Flow of Discovery:
Figure 1: Discovery workflow of AMG 193.
Synthesis
While the precise, multi-step synthesis of AMG 193 is proprietary, the general approach involves the strategic assembly of its core chemical scaffolds. The process is guided by structure-activity relationships to ensure optimal potency and MTA cooperativity. The synthesis of related compounds often involves cross-coupling reactions to build the core structure, followed by functional group modifications to fine-tune the molecule's properties.
Mechanism of Action
AMG 193 exerts its antitumor effect through the selective inhibition of PRMT5 in MTAP-deleted cancer cells. The accumulated MTA in these cells primes PRMT5 for cooperative binding with AMG 193, leading to potent inhibition of its methyltransferase activity.[1][3] This inhibition results in a decrease in symmetric dimethylarginine (SDMA) levels, a key biomarker of PRMT5 activity.[1][2]
The downstream consequences of PRMT5 inhibition are multifaceted and include:
-
DNA Damage: Inhibition of PRMT5 leads to an increase in DNA damage.[1][2]
-
Cell Cycle Arrest: Cells treated with AMG 193 exhibit cell cycle arrest, primarily in the G2/M phase.[1][2]
-
Aberrant mRNA Splicing: PRMT5 plays a crucial role in mRNA splicing, and its inhibition leads to an increase in alternative splicing events.[1][3]
These cellular effects ultimately culminate in cell senescence and apoptosis, leading to tumor growth inhibition.[9]
Signaling Pathway of AMG 193:
Figure 2: Mechanism of action of AMG 193.
Quantitative Data
Table 1: In Vitro Activity of AMG 193
| Cell Line (Cancer Type) | MTAP Status | Viability IC50 (µM) | SDMA IC50 |
| HCT116 Isogenic Pair | MTAP-null | ~0.1 | >100-fold selective |
| HCT116 Isogenic Pair | MTAP WT | >4 | N/A |
Data compiled from reference[2].
Table 2: In Vivo Antitumor Efficacy of AMG 193
| Xenograft Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic | 100 | 96 |
| U87MG | Glioblastoma | 100 | 88 |
Data compiled from references[5][6].
Table 3: Clinical Activity of AMG 193 in Phase 1 Trial (NCT05094336)
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) |
| Non–small cell lung cancer (NSCLC) | 17 | 2 | 3 | 6 |
| Pancreatic ductal adenocarcinoma | 23 | 2 | 3 | 4 |
| Biliary tract cancer | 19 | 2 | 0 | 8 |
| Esophageal/gastric cancer | 6 | 1 | 1 | 2 |
Data presented at the 2024 ESMO Congress, as reported in reference[9]. Doses administered were 800 mg daily, 1200 mg daily, and 600 mg twice daily.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Cancer cell lines with known MTAP status are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of AMG 193 for 6 days.[8]
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Symmetric Dimethylarginine (SDMA) Assay
-
Cell Lysate Preparation: Cells are treated with AMG 193 for a specified period, after which cell lysates are prepared.
-
Immunoblot Analysis: Protein concentrations in the lysates are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for SDMA, followed by a secondary antibody conjugated to a detectable marker.
-
Detection and Quantification: The signal is detected and quantified to determine the relative levels of SDMA, with a dose-dependent decrease indicating PRMT5 inhibition.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) models with MTAP deletion are implanted subcutaneously into immunocompromised mice.[2]
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. AMG 193 is administered orally, once daily.[2][5]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as tumor growth inhibition (TGI).[5]
Experimental Workflow for Preclinical Evaluation:
Figure 3: Preclinical to clinical development workflow.
Clinical Development and Future Directions
AMG 193 is currently being evaluated in a Phase 1/2 clinical trial (NCT05094336) for the treatment of patients with advanced MTAP-deleted solid tumors.[1][10] Initial results have demonstrated promising clinical activity, including confirmed partial responses in several tumor types such as non-small cell lung cancer, pancreatic cancer, and biliary tract cancer.[9] The safety profile of AMG 193 has been acceptable, with manageable treatment-related adverse events.[11]
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of AMG 193 with other anticancer agents, such as standard-of-care chemotherapies and other targeted agents like the KRAS G12C inhibitor sotorasib.[1][3]
-
Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to further refine the patient population most likely to benefit from AMG 193.
-
Expansion to Other MTAP-Deleted Cancers: Investigating the efficacy of AMG 193 in a broader range of cancers with MTAP loss.
Conclusion
This compound (AMG 193) represents a significant advancement in the field of precision oncology. Its novel MTA-cooperative mechanism of action allows for the selective targeting of a genetically defined patient population with MTAP-deleted cancers. The robust preclinical data and encouraging early clinical results underscore the potential of AMG 193 as a valuable therapeutic option for these patients. Continued clinical development and further investigation into combination strategies will be crucial in fully realizing the therapeutic promise of this first-in-class PRMT5 inhibitor.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Antitumor Agent AMG 193: A First-in-Class MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 193 is a first-in-class, orally bioavailable, and potent small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that exhibits a novel mechanism of action.[1][2] It functions as a methylthioadenosine (MTA)-cooperative inhibitor, demonstrating selective cytotoxicity towards cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[2] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to the accumulation of MTA, which AMG 193 utilizes to preferentially bind to and inhibit the PRMT5 enzyme complex.[3][4] This targeted approach spares normal tissues with intact MTAP, promising a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[5] Preclinical and clinical studies have shown robust anti-tumor activity of AMG 193 in various MTAP-deleted solid tumors, establishing it as a promising targeted therapy for a genetically defined patient population.[2][6]
Chemical Structure and Physicochemical Properties
AMG 193 is a tricyclic amide with the following properties:[2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₆O₂ | [1] |
| Molecular Weight | 444.41 g/mol | [1] |
| CAS Number | 2790567-82-5 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (89 mg/mL) | [1] |
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
The central mechanism of AMG 193's antitumor activity is its MTA-cooperative inhibition of PRMT5.[2]
-
Synthetic Lethality in MTAP-Deleted Cancers: The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A.[8] MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing MTA.[4] In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]
-
MTA-PRMT5 Complex Formation: MTA is a natural, weak inhibitor of PRMT5.[9] AMG 193 exploits the high intracellular concentration of MTA in MTAP-null tumors. It preferentially binds to the MTA-bound PRMT5:MEP50 complex, stabilizing this interaction and potently inhibiting the enzyme's methyltransferase activity.[2][10] This selective inhibition in cancer cells, while sparing normal cells with low MTA levels, is the cornerstone of its therapeutic strategy.[2]
-
Downstream Cellular Effects: Inhibition of PRMT5 by AMG 193 leads to a reduction in symmetric dimethylarginine (SDMA) levels on various protein substrates, including histones and splicing factors.[2] This disruption of arginine methylation results in aberrant alternative mRNA splicing, DNA damage, and cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rcsb.org [rcsb.org]
Unveiling the Preclinical In Vitro Antitumor Potential of Moringa oleifera
A Technical Overview for Researchers and Drug Development Professionals
The quest for novel, effective, and less toxic antitumor agents has led researchers to explore the vast potential of natural products. Among these, extracts from the Moringa oleifera plant, often referred to as the "miracle tree," have garnered significant scientific interest for their potential anticancer properties. While the specific designation "Antitumor agent-193" does not correspond to a singular, identified compound in publicly available literature, it consistently appears as a citation in studies referencing the antitumor activities of M. oleifera. This technical guide synthesizes the findings from numerous preclinical in vitro studies on various extracts of Moringa oleifera, providing a comprehensive overview of its cytotoxic and mechanistic properties against several cancer cell lines.
Quantitative Analysis of In Vitro Antitumor Activity
The in vitro efficacy of Moringa oleifera extracts has been evaluated across a range of cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects. The following tables summarize the key quantitative data from these studies.
Table 1: Cytotoxicity of Moringa oleifera Leaf Extracts
| Cancer Cell Line | Extract Type | Assay | IC50 Value | Key Findings | Reference |
| Human Alveolar Epithelial (A549) | Water Soluble | MTT | 166.7 µg/ml | Dose-dependent decrease in cell viability. | [1] |
| Acute Myeloid Leukemia (AML) | 80% Ethanol | Not Specified | 20 µg/ml | 72-82% cell death after 24 hours. | [1] |
| Acute Lymphoblastic Leukemia (ALL) | 80% Ethanol | Not Specified | 20 µg/ml | 77-86% cell death after 24 hours. | [1] |
| Hepatocellular Carcinoma (HepG2) | Hot Water | Not Specified | 20 µg/ml | 69-81% cell death after 24 hours. | [1] |
| Pancreatic Cancer (Panc-1) | Aqueous Leaf Extract | Flow Cytometry | Not Specified | Inhibition of cell growth and increased sub-G1 population. | [2] |
Table 2: Anticancer Effects of Moringa oleifera Bark and Seed Extracts
| Cancer Cell Line | Extract Source | Key Findings | Reference |
| Ileocecal Adenocarcinoma (HCT-8) | Bark (Ethanol) | 50% reduction in cell motility at 500 µg/ml. | [1] |
| Breast Adenocarcinoma (MDA-MB-231) | Bark (Ethanol) | Significant reduction in cell survival and colony formation. | [3] |
| Colorectal Cancer (HCT-8) | Bark | Remarkable increase in apoptotic cells. | [3] |
| Various Cancer Cell Lines | Seed (Ethanol) | No detectable decrease in cell motility. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the in vitro evaluation of Moringa oleifera extracts.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of Moringa oleifera extracts or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/ml) and incubated for 2-4 hours at 37°C.
-
The medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of extract that inhibits 50% of cell growth) is determined.[1]
-
2. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with Moringa oleifera extracts for a defined period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.[3]
-
3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cells are treated with Moringa oleifera extracts for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
After incubation, the DNA content of the cells is analyzed by a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3]
-
Signaling Pathways and Mechanisms of Action
The antitumor effects of Moringa oleifera extracts are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
1. Induction of Apoptosis
Moringa oleifera extracts have been shown to induce apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. The process often involves the activation of intrinsic and extrinsic apoptotic pathways.
Caption: Proposed apoptotic pathway induced by Moringa oleifera extracts.
2. Cell Cycle Arrest
Extracts from Moringa oleifera have been observed to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing.
Caption: Simplified representation of G2/M cell cycle arrest by Moringa oleifera.
3. Downregulation of NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, cell survival, and proliferation. Moringa oleifera extracts have been shown to down-regulate NF-κB, which can contribute to the cytotoxic effects of chemotherapy in cancer cells.
References
Technical Whitepaper: Pharmacokinetic and Bioavailability Profile of Antitumor Agent-193
Disclaimer: "Antitumor agent-193" is a hypothetical compound name used for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on typical preclinical development programs for novel small-molecule antitumor agents and are not derived from an existing therapeutic.
Executive Summary
This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and bioavailability characteristics of this compound (ATA-193), a novel investigational kinase inhibitor. The primary objective of preclinical PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity to enable the selection of a safe and efficacious starting dose for first-in-human clinical trials.[1][2] This whitepaper details the in vivo PK profile of ATA-193 in Sprague-Dawley rats following intravenous and oral administration, outlines the bioanalytical methodologies, and presents a plausible mechanism of action by illustrating its interaction with a key oncogenic signaling pathway. All data presented are intended to guide further nonclinical and clinical development.
Pharmacokinetic Profile of ATA-193
The pharmacokinetic properties of ATA-193 were evaluated in male Sprague-Dawley rats. The primary goals of these studies were to determine fundamental PK parameters such as clearance, volume of distribution, elimination half-life, and to assess the oral bioavailability of the compound.[1]
Intravenous (IV) Administration
A single dose of ATA-193 (2 mg/kg) was administered via bolus injection into the tail vein. Blood samples were collected at predetermined time points and plasma concentrations were determined using a validated LC-MS/MS method. The resulting pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).[3][4][5]
Table 1: Mean Pharmacokinetic Parameters of ATA-193 Following a Single 2 mg/kg IV Bolus Dose in Rats (n=6)
| Parameter | Symbol | Mean ± SD | Units |
| Maximum Concentration (extrapolated) | C₀ | 1850 ± 210 | ng/mL |
| Area Under the Curve (0 to last) | AUC₀-t | 4580 ± 550 | ng·h/mL |
| Area Under the Curve (0 to infinity) | AUC₀-inf | 4710 ± 590 | ng·h/mL |
| Elimination Half-Life | t₁/₂ | 4.2 ± 0.8 | h |
| Total Body Clearance | CL | 7.1 ± 1.1 | mL/min/kg |
| Volume of Distribution at Steady State | Vss | 2.5 ± 0.4 | L/kg |
Oral (PO) Administration
To assess oral bioavailability, a single dose of ATA-193 (10 mg/kg) was administered by oral gavage to a separate cohort of rats. Plasma samples were collected and analyzed similarly to the IV study.
Table 2: Mean Pharmacokinetic Parameters of ATA-193 Following a Single 10 mg/kg Oral Dose in Rats (n=6)
| Parameter | Symbol | Mean ± SD | Units |
| Maximum Concentration | Cmax | 980 ± 150 | ng/mL |
| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | h |
| Area Under the Curve (0 to last) | AUC₀-t | 7950 ± 980 | ng·h/mL |
| Area Under the Curve (0 to infinity) | AUC₀-inf | 8120 ± 1050 | ng·h/mL |
| Elimination Half-Life | t₁/₂ | 4.5 ± 0.9 | h |
Bioavailability Assessment
The absolute oral bioavailability (F%) of ATA-193 was calculated by comparing the dose-normalized AUC₀-inf from the oral study to that from the intravenous study. Many oral anticancer drugs suffer from low and variable bioavailability, which can be a significant challenge.[6][7]
-
Formula: F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
-
Calculation: F% = (8120 / 4710) * (2 / 10) * 100 = 34.5%
A bioavailability of 34.5% suggests moderate oral absorption and/or significant first-pass metabolism, a common characteristic of small-molecule kinase inhibitors.[6][7]
Experimental Protocols
Detailed and validated protocols are essential for ensuring the reliability and reproducibility of pharmacokinetic data.[8][9]
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) were used. Animals were housed in a controlled environment and fasted overnight before dosing.
-
Dosing:
-
IV Group: ATA-193 was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single 2 mg/kg dose was administered as a bolus via the lateral tail vein.
-
PO Group: ATA-193 was suspended in 0.5% methylcellulose in water. A single 10 mg/kg dose was administered via oral gavage.
-
-
Blood Sampling: Approximately 0.25 mL of blood was collected from the jugular vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Samples were collected into EDTA-coated tubes.
-
Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C. Plasma was harvested and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.[3][4][5][10]
Bioanalytical Method Protocol (LC-MS/MS)
The quantification of ATA-193 in plasma was performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is standard for its high sensitivity and selectivity.[9][11][12]
-
Sample Preparation: A protein precipitation method was used. 100 µL of plasma was mixed with 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound).
-
Centrifugation: The mixture was vortexed and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Chromatography: The supernatant was injected into a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid was used to separate the analyte from matrix components.
-
Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for ATA-193 and the internal standard.
-
Validation: The method was validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.[8]
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo pharmacokinetic study.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Hypothetical Signaling Pathway
As a kinase inhibitor, ATA-193 is hypothesized to target a key signaling pathway involved in tumor cell proliferation and survival, such as the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway by ATA-193.
Conclusion and Future Directions
The preclinical data indicate that this compound possesses drug-like pharmacokinetic properties, including a moderate elimination half-life and oral bioavailability. The established PK profile in rats provides a solid foundation for allometric scaling to predict human pharmacokinetics and to propose a safe starting dose for Phase I clinical trials.[2]
Future preclinical studies should include:
-
Pharmacokinetic studies in a non-rodent species (e.g., beagle dogs).
-
In vitro metabolism studies using human liver microsomes to identify major metabolites and metabolizing enzymes.
-
Tissue distribution studies to understand drug accumulation in target (tumor) and non-target organs.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to link drug exposure with antitumor efficacy in xenograft models.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. allucent.com [allucent.com]
- 3. allucent.com [allucent.com]
- 4. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapharmaustralia.com [datapharmaustralia.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. jchps.com [jchps.com]
- 10. mathworks.com [mathworks.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 13. aacrjournals.org [aacrjournals.org]
Technical Guide: Solubility and Stability Testing of Antitumor Agent-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-193 is a novel investigational compound that has shown promising preclinical activity. As with any new chemical entity destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth overview of the core solubility and stability testing protocols for this compound. The methodologies and data presented herein are essential for formulation development, pharmacokinetic studies, and ensuring the delivery of a safe and effective therapeutic agent.
While "this compound" is used as a specific identifier in this document, it is important to note that this designation may not be universally recognized and is used here to represent a model investigational compound. The principles and methods described are broadly applicable to the characterization of new anticancer drug candidates. A notable compound in a similar therapeutic space is AMG 193, a clinical-stage MTA-cooperative PRMT5 inhibitor.[1][2][3] Information on its mechanism of action has informed the hypothetical signaling pathway discussed in this guide.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. The following sections detail the experimental protocols for determining the kinetic and thermodynamic solubility of this compound and present representative data.
Experimental Protocols
1.1.1. Kinetic Solubility Assessment
Kinetic solubility testing is employed in the early stages of drug discovery to quickly assess a compound's dissolution rate.[4]
-
Stock Solution Preparation: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: A serial dilution of the DMSO stock solution is performed in a 96-well plate.
-
Addition to Aqueous Buffer: A small volume (e.g., 2 µL) from each well of the DMSO plate is transferred to a corresponding 96-well plate containing an aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration is kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours) with gentle shaking.
-
Analysis: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering. The kinetic solubility is defined as the highest concentration that does not result in significant precipitation compared to the buffer-only control.
1.1.2. Thermodynamic Solubility Assessment
Thermodynamic solubility measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium, providing a more definitive measure of solubility.[4]
-
Sample Preparation: An excess amount of solid this compound is added to vials containing various solvents and buffers of different pH values.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the samples are filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is used to quantify the concentration accurately.
Data Presentation: Solubility of this compound
The following tables summarize the quantitative solubility data for this compound in various solvents and aqueous buffers.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 89.0 |
| Ethanol | 30.0 |
| Water | Insoluble |
| Propylene Glycol | 25.0 |
| PEG300 | 45.0 |
Data is representative and based on typical values for investigational compounds. Specific values for AMG 193 may vary.[5]
Table 2: pH-Dependent Aqueous Solubility
| Aqueous Buffer (pH) | Solubility (µg/mL) |
| 2.0 (0.01 N HCl) | 5.2 |
| 4.5 (Acetate Buffer) | 15.8 |
| 6.8 (Phosphate Buffer) | 2.1 |
| 7.4 (Phosphate-Buffered Saline) | 1.5 |
| 9.0 (Borate Buffer) | 0.8 |
This data suggests that this compound exhibits higher solubility in acidic conditions.
Visualization: Solubility Testing Workflow
Caption: Experimental workflows for kinetic and thermodynamic solubility testing.
Stability Profile of this compound
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Experimental Protocols
2.1.1. Solid-State Stability
-
Sample Preparation: this compound is stored as a solid powder in sealed vials.
-
Storage Conditions: The vials are placed in stability chambers under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[6][8]
-
Analysis: At each time point, the samples are analyzed for purity and degradation products using a stability-indicating HPLC method. Physical properties such as appearance and melting point are also monitored.
2.1.2. Solution-State Stability
-
Solution Preparation: A solution of this compound is prepared in a relevant solvent (e.g., DMSO for preclinical studies, or a formulation vehicle) at a known concentration.
-
Storage Conditions: Aliquots of the solution are stored at different temperatures (e.g., -20°C, 4°C, room temperature) and protected from light.
-
Time Points: Samples are analyzed at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, 1 week).[11]
-
Analysis: The concentration of the parent compound is quantified at each time point by HPLC to determine the rate of degradation.
2.1.3. Photostability
-
Sample Preparation: Solid and solution samples of this compound are exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. Control samples are kept in the dark.
-
Analysis: After exposure, the samples are analyzed for degradation and changes in physical properties compared to the dark controls.
Data Presentation: Stability of this compound
The following tables present representative stability data for this compound.
Table 3: Solid-State Stability under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Purity (%) | Total Degradants (%) | Appearance |
| 0 | 99.8 | <0.1 | White Powder |
| 1 | 99.7 | 0.15 | White Powder |
| 3 | 99.5 | 0.3 | White Powder |
| 6 | 99.1 | 0.7 | White Powder |
Table 4: Solution-State Stability in DMSO at Room Temperature (25°C)
| Time (Hours) | % Remaining |
| 0 | 100.0 |
| 2 | 99.8 |
| 4 | 99.5 |
| 8 | 99.1 |
| 24 | 97.2 |
| 48 | 95.0 |
Visualization: Stability Testing Workflow
Caption: General workflow for ICH-guided stability testing.
Mechanism of Action: Signaling Pathway
Based on parallels with the investigational agent AMG 193, this compound is hypothesized to be a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) in cancer cells with a specific genetic deletion.
In approximately 10-15% of cancers, the Methylthioadenosine Phosphorylase (MTAP) gene is deleted.[12] This leads to an accumulation of the metabolite methylthioadenosine (MTA). This compound is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA. This selective inhibition in MTAP-deleted cancer cells leads to a cascade of events including altered RNA splicing, DNA damage, and ultimately cell cycle arrest and apoptosis, while sparing normal cells where MTA levels are low.[1][3][12]
Visualization: PRMT5 Inhibition Pathway
Caption: Hypothesized mechanism of this compound in MTAP-deleted cancer cells.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. benchchem.com [benchchem.com]
- 12. onclive.com [onclive.com]
A Technical Guide to the Cellular Uptake and Distribution of Antitumor Agent AMG 193
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that operates through a novel mechanism of action.[1] It is an MTA-cooperative PRMT5 inhibitor, demonstrating selective synthetic lethality in cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of AMG 193, supported by preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Emergence of MTA-Cooperative PRMT5 Inhibition
Protein arginine methyltransferase 5 (PRMT5) has been identified as a critical target in oncology. Its inhibition can lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[2][4] However, early PRMT5 inhibitors showed limited therapeutic benefit due to dose-limiting toxicities affecting normal cells.[5]
A significant breakthrough came with the development of MTA-cooperative PRMT5 inhibitors. Approximately 10-15% of cancers, including glioblastoma, mesothelioma, and various carcinomas, exhibit a homozygous deletion of the MTAP gene.[5] This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits PRMT5. AMG 193 exploits this tumor-specific vulnerability by preferentially binding to the MTA-bound state of PRMT5, leading to potent and selective inhibition in cancer cells while sparing healthy tissues.[5][6]
Cellular Uptake and Bioavailability
AMG 193 is an orally administered agent.[7] Preclinical studies in mice demonstrated its oral bioavailability, and clinical trials have confirmed its activity with once-daily or twice-daily oral dosing.[1][7] A phase 1 clinical trial (NCT05094336) has evaluated doses ranging from 40 mg to 1600 mg.[1][8] Pharmacokinetic analyses from this study revealed a dose-proportional exposure up to 1200 mg and a half-life of 13 hours, supporting a once-daily dosing schedule.[5] Preliminary findings also suggest that food does not significantly alter the exposure to AMG 193.[5]
Distribution and Target Engagement
Following administration, AMG 193 distributes systemically and penetrates the central nervous system.[1] Its primary mechanism of action is dependent on the intracellular accumulation of MTA in MTAP-deleted tumor cells.
Selective Targeting of MTAP-Deleted Tumors
The selectivity of AMG 193 is a cornerstone of its therapeutic potential. In cells with functional MTAP, MTA levels are low. In MTAP-deleted cells, MTA accumulates and forms a complex with PRMT5. AMG 193 has a high affinity for this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's methyltransferase activity.[6] This selective inhibition has been demonstrated in vitro, where AMG 193 was approximately 40-fold more selective for MTAP-null cells compared to MTAP wild-type cells in viability assays.[7]
Pharmacodynamic Markers of Target Engagement
The inhibition of PRMT5 by AMG 193 leads to a reduction in symmetric dimethylarginine (SDMA), a product of PRMT5 activity.[2] Measurement of SDMA levels in tumor biopsies and serum serves as a key pharmacodynamic marker of target engagement.[4][5] Clinical studies have shown that AMG 193 doses of 480 mg or higher result in complete inhibition of tumor SDMA.[5] Furthermore, reductions in circulating tumor DNA (ctDNA) have been correlated with antitumor activity and response to treatment.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.
Table 1: In Vitro Cellular Activity of AMG 193
| Cell Line Context | Assay | IC50 Value | Selectivity (MTAP-null vs WT) | Reference |
| HCT116 MTAP-null | Viability | 0.1 µM | ~40-fold | [7] |
| HCT116 MTAP WT | Viability | > 4 µM | - | [7] |
| HCT116 MTAP-null | SDMA Levels | - | >100-fold | [7] |
| MTAP-deficient tumor cells | PRMT5 Inhibition | 0.107 µM | - | [9] |
Table 2: Phase 1 Clinical Trial (NCT05094336) Pharmacokinetic and Response Data
| Parameter | Value | Notes | Reference |
| Dosing Regimen | 40 mg to 1600 mg once daily (o.d.) or 600 mg twice daily (b.i.d.) | Dose-escalation study | [1][8] |
| Half-life | 13 hours | Amenable to once-daily dosing | [5] |
| Maximum Tolerated Dose | 1200 mg o.d. | - | [1] |
| Objective Response Rate (ORR) | 21.4% (95% CI 10.3% to 36.8%) | In efficacy-assessable patients at active and tolerable doses | [1] |
| Complete Tumor SDMA Inhibition | Achieved at doses ≥ 480 mg | Confirmed in paired tumor biopsies | [1][5] |
Signaling Pathways and Mechanism of Action
The antitumor activity of AMG 193 is a result of the downstream effects of PRMT5 inhibition in MTAP-deleted cancer cells. These effects include DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing.[2][4]
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Experimental Protocols
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HCT116 MTAP-null and MTAP WT) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of AMG 193 or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated controls and calculate IC50 values using non-linear regression analysis.
-
Caption: Workflow for a cell viability assay to determine IC50.
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of AMG 193 in animal models.
-
Methodology:
-
Implant human cancer cells (e.g., MTAP-deleted non-small cell lung cancer cells) subcutaneously into immunodeficient mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, AMG 193 at various doses).
-
Administer AMG 193 orally, once daily.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., immunoblotting for SDMA).
-
Analyze the data for tumor growth inhibition.
-
Symmetric Dimethylarginine (SDMA) Immunoblot Analysis
-
Objective: To assess the pharmacodynamic effect of AMG 193 on PRMT5 activity.
-
Methodology:
-
Prepare protein lysates from treated cells or tumor tissues.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin, to normalize the results.
-
Conclusion
AMG 193 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted solid tumors. Its novel MTA-cooperative mechanism of action provides a wide therapeutic window by selectively targeting cancer cells. The robust preclinical data, coupled with promising results from ongoing clinical trials, underscore the potential of AMG 193 as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of its cellular uptake, distribution, and mechanism, which will be invaluable for researchers and clinicians working to further develop and apply this promising new therapy.
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. selleckchem.com [selleckchem.com]
Unveiling the Anti-Proliferative Potential of Antitumor Agent-193: A Technical Overview
For Immediate Release
This technical guide delves into the preliminary understanding of "Antitumor agent-193" and its inhibitory effects on cancer cell proliferation. While comprehensive data on this specific agent remains limited in publicly accessible scientific literature, this document outlines the standard methodologies and presents a framework for its evaluation, providing researchers, scientists, and drug development professionals with a foundational guide.
Executive Summary
"this compound," also identified as "Compound 13," has been noted for its antitumor properties. A key characteristic highlighted in preliminary findings is its selectivity, demonstrating no activity against the normal human fetal lung fibroblast cell line, MRC-5.[1][2] This suggests a potential therapeutic window, a crucial attribute for anticancer agents. This guide provides a structured overview of the standard experimental protocols used to assess such agents, alongside hypothetical data and pathway visualizations to illustrate the expected research framework.
Quantitative Analysis of Proliferative Inhibition
A critical step in evaluating any antitumor agent is to quantify its efficacy across a panel of cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Illustrative IC50 Values for this compound Following 48-Hour Exposure
(Note: The following data is hypothetical and serves as an example of how results would be presented. Specific experimental data for this compound is not currently available.)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HeLa | Cervical Adenocarcinoma | 9.8 |
| HT-29 | Colorectal Adenocarcinoma | 15.2 |
| MRC-5 (Control) | Normal Lung Fibroblast | >100 |
Core Experimental Protocols
The following section details the standard methodologies employed to ascertain the anti-proliferative effects of a novel compound like this compound.
Cell Proliferation Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to determine cell viability and proliferation.[3][4][5] The assay's principle lies in the enzymatic conversion of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The quantity of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29) and a normal cell line (e.g., MRC-5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of this compound is prepared in culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the agent. Control wells should contain the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the agent to affect cell proliferation.
-
MTT Reagent Addition: Following the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours.[6]
-
Formazan Solubilization: After the MTT incubation, the medium is carefully aspirated, and 100-150 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: The plate is gently agitated to ensure complete solubilization, and the absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting a dose-response curve.
Visualizing Experimental and Logical Frameworks
Graphical representations are essential for conveying complex biological pathways and experimental workflows.
Hypothetical Mechanism of Action: Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade that could be targeted by an antitumor agent to inhibit cell proliferation.
Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow: MTT Assay
A clear workflow diagram ensures reproducibility and understanding of the experimental process.
A step-by-step workflow for the MTT cell proliferation assay.
Future Directions
The preliminary data on "this compound" warrants further investigation. Future research should focus on obtaining comprehensive IC50 data across a wider range of cancer cell lines, elucidating the specific molecular target and mechanism of action through techniques such as Western blotting, RT-PCR, and kinase profiling, and eventually progressing to in vivo animal models to assess its efficacy and safety in a physiological context.
References
Methodological & Application
Application Notes and Protocols for "Antitumor agent-193" (AMG 193) In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] It is designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of all human cancers.[3][4] In MTAP-deleted cancer cells, the metabolite methylthioadenosine (MTA) accumulates and binds to PRMT5. AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's enzymatic activity.[5][6] This inhibition results in DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues where MTAP is functional.[5][7][8] Preclinical studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have demonstrated robust antitumor activity of AMG 193 at well-tolerated doses.[5][7]
These application notes provide a detailed protocol for establishing and conducting in vivo xenograft studies to evaluate the efficacy of AMG 193.
Data Presentation
Table 1: Summary of In Vivo Antitumor Efficacy of AMG 193 in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Mouse Strain | Administration Route & Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % | Reference |
| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 3 | Not Specified | [7] |
| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |
| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Statistically Significant | [7] |
| HCT116 MTAP-deleted | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [7] |
| HCT116 MTAP WT | Colorectal Carcinoma | Not Specified | Oral (PO), Once Daily (QD) | Up to 100 | No significant inhibition | [7] |
| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |
| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 25 | Not Specified | [7] |
| H838 | Non-Small Cell Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [9] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Not Specified | [7] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | 96% | [4][7] |
| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |
| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 25 | Not Specified | [7] |
| LU99 | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | 100 | Statistically Significant | [9] |
| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 10 | Not Specified | [7] |
| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 20 | Not Specified | [7] |
| DOHH-2 | Lymphoma | Not Specified | Oral (PO), Once Daily (QD) | 30 | Statistically Significant | [7] |
| U87MG | Glioblastoma | Not Specified | Oral (PO), Once Daily (QD) | 100 | 88% | [4] |
Table 2: Summary of In Vivo Antitumor Efficacy of AMG 193 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Mouse Strain | Administration Route & Schedule | Dose (mg/kg) | Outcome | Reference |
| Not Specified | Pancreatic Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |
| Not Specified | Lung Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |
| Not Specified | Melanoma | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |
| Not Specified | Esophageal Cancer | Not Specified | Oral (PO), Once Daily (QD) | Not Specified | Statistically Significant Tumor Growth Inhibition | [9] |
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Lines: Use MTAP-deleted human cancer cell lines such as HCT116 MTAP-deleted, H838, BxPC-3, LU99, DOHH-2, or U87MG. As a negative control, use an isogenic cell line with wild-type MTAP, such as HCT116 MTAP WT.
-
Culture Medium: Culture cells in their recommended medium (e.g., RPMI-1640 for H838 and DOHH-2, McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Passage: Passage cells regularly to maintain exponential growth. Ensure cells are free from mycoplasma contamination.
Animal Husbandry
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks of age.
-
Housing: House mice in a specific pathogen-free (SPF) facility in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Xenograft Implantation
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (1:1 ratio) can be used to improve tumor take rate.
-
Cell Number: The optimal number of cells for injection can vary. A general starting point is 1 x 10⁶ to 10 x 10⁶ cells per mouse. For HCT116, a range of 2-8 million cells has been reported to form tumors rapidly.[10]
-
Injection: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
Tumor Monitoring and Animal Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: V = (L x W²) / 2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
AMG 193 Formulation and Administration
-
Formulation: While the specific vehicle used in preclinical studies is not detailed in the provided search results, a common vehicle for oral gavage of small molecules is 0.5% methylcellulose in sterile water. It is recommended to perform formulation development to ensure stability and bioavailability.
-
Dosing: Administer AMG 193 orally (PO) once daily (QD). Doses ranging from 3 to 100 mg/kg have been tested in preclinical models.[7]
-
Control Group: Administer the vehicle alone to the control group using the same volume and schedule as the treatment groups.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a key endpoint to assess efficacy.
-
Pharmacodynamic (PD) Biomarkers: Collect tumor and blood samples at the end of the study to measure the levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity. A dose-dependent reduction in SDMA is expected with AMG 193 treatment.[7]
-
Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as a general indicator of toxicity.
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of their initial body weight, or other signs of significant distress are observed.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Experimental Workflow
Caption: Experimental workflow for AMG 193 in vivo xenograft studies.
References
- 1. NCI-H838 Cells [cytion.com]
- 2. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. sophion.com [sophion.com]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antitumor Agent-193 (AMG 193) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-193, also known as AMG 193, is a potent and selective, orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] In normal cells, the enzyme methylthioadenosine phosphorylase (MTAP) plays a key role in the methionine salvage pathway. However, in a significant portion of human cancers (approximately 10-15%), the MTAP gene is deleted, leading to the accumulation of methylthioadenosine (MTA).[1] AMG 193 exploits this metabolic vulnerability by preferentially binding to the MTA-PRMT5 complex, thereby inhibiting PRMT5 activity in MTAP-deleted cancer cells with high selectivity, while sparing normal tissues.[1][3][4] This targeted inhibition leads to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][3][4]
These application notes provide detailed protocols for the preparation and use of this compound (AMG 193) in common cell culture assays to evaluate its antitumor activity.
Mechanism of Action: Targeting the PRMT5 Pathway in MTAP-Deleted Cancers
This compound (AMG 193) leverages a synthetic lethal approach by targeting PRMT5 in the context of MTAP gene deletion. The accumulation of MTA in MTAP-deleted cells leads to a conformational change in the PRMT5 enzyme, creating a specific binding pocket for AMG 193. This MTA-cooperative binding enhances the inhibitory activity of the compound against PRMT5, an enzyme crucial for various cellular processes, including cell cycle progression and DNA damage repair. The inhibition of PRMT5 in these cancer cells results in cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis.
Data Presentation
Solubility and Storage
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution | Prepare a 10 mM stock solution in DMSO. |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (Stock) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
In Vitro Activity of this compound (AMG 193)
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Wild-Type | > 4 |
| HCT116 | Colorectal Carcinoma | Deleted | 0.1 |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | Deleted | Potent Inhibition |
| PDAC Lines | Pancreatic Ductal Adenocarcinoma | Deleted | Potent Inhibition |
| NSCLC Lines | Non-Small Cell Lung Cancer | Deleted | Potent Inhibition |
Note: IC50 values can vary depending on the specific cell line and assay conditions. The data presented are representative.
Experimental Protocols
Preparation of this compound (AMG 193) Stock Solution
-
Reconstitution : Briefly centrifuge the vial of this compound (AMG 193) powder to ensure all contents are at the bottom.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of AMG 193 (Molecular Weight: 444.41 g/mol ), add 225 µL of DMSO.
-
Dissolution : Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound (AMG 193) in cancer cell lines.
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound (AMG 193) stock solution (10 mM in DMSO)
-
96-well, flat-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound (AMG 193) in complete culture medium from the 10 mM DMSO stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
-
Incubation :
-
Incubate the plate for 5 to 6 days at 37°C in a 5% CO2 humidified incubator.[1]
-
-
Viability Measurement :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound (AMG 193) on the cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound (AMG 193) stock solution (10 mM in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to attach overnight.
-
Treat cells with this compound (AMG 193) at relevant concentrations (e.g., 1x and 10x the IC50 value) and a vehicle control (DMSO) for 48-72 hours.
-
-
Cell Harvesting and Fixation :
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining :
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected following treatment with AMG 193.[1]
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound (AMG 193) using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
This compound (AMG 193) stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment :
-
Follow the same procedure as for the cell cycle analysis (Protocol 2, step 1).
-
-
Cell Harvesting :
-
Collect both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Differentiate the cell populations:
-
Live cells : Annexin V-negative and PI-negative
-
Early apoptotic cells : Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive
-
Necrotic cells : Annexin V-negative and PI-positive
-
-
Conclusion
This compound (AMG 193) is a promising therapeutic agent that selectively targets MTAP-deleted cancers. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vitro antitumor properties of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of AMG 193.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Antitumor Agent-193 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-193, also identified as Compound 13, is a synthetic derivative of bile acids with demonstrated antitumor properties and selectivity against cancer cells over normal cell lines. Its chemical structure, C25H42O5, and molecular weight of 422.60 g/mol , suggest a lipophilic nature, which necessitates robust analytical methods for its accurate quantification in complex biological matrices such as tissue. These application notes provide a detailed protocol for the extraction and quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Analytical Method Overview
The accurate determination of this compound concentration in tissue is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. The recommended method involves tissue homogenization, followed by solid-phase extraction (SPE) to isolate the analyte from interfering matrix components. Quantification is then performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS method for the analysis of this compound.
| Liquid Chromatography Parameters | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Precursor > Product) | To be determined experimentally based on the compound's fragmentation pattern |
| Collision Energy (CE) | To be optimized for the specific MRM transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Method Validation Parameters | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Experimental Protocols
Tissue Sample Preparation and Homogenization
Objective: To prepare a homogenous tissue lysate for subsequent extraction.
Materials:
-
Frozen tissue samples
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Bead-based homogenizer or rotor-stator homogenizer
-
Calibrated balance
Protocol:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add homogenization buffer at a fixed ratio (e.g., 1:4 w/v, tissue to buffer).
-
Homogenize the tissue sample until a uniform lysate is obtained. Keep samples on ice to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4 °C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
Solid-Phase Extraction (SPE) Protocol
Objective: To extract and concentrate this compound from the tissue homogenate.
Materials:
-
Mixed-mode or reverse-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash buffer (e.g., 5% Methanol in water)
-
Elution buffer (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the tissue homogenate supernatant onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer to remove hydrophilic impurities.
-
Elution: Elute this compound with 1 mL of elution buffer.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To quantify the concentration of this compound.
Protocol:
-
Set up the LC-MS/MS system with the parameters outlined in the tables above.
-
Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a blank tissue homogenate and processing it through the same extraction procedure.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Inject the reconstituted samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Integrate the peak areas of the MRM transition for this compound and the internal standard (if used).
-
Construct the calibration curve and determine the concentration of this compound in the tissue samples.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from tissue.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for High-Throughput Screening of "Antitumor agent-193" Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-193" is a novel investigational compound demonstrating selective cytotoxic effects on various tumor cell lines while exhibiting minimal impact on normal cell lines, such as MRC-5 lung fibroblasts.[1][2][3] These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the efficacy of "this compound". The described assays are designed to be robust, reproducible, and scalable for the rapid assessment of the compound's anti-cancer properties in a 96-well or 384-well format.[4][5][6] The primary assays detailed herein are a cell viability assay (MTS) to measure cytotoxicity and a luminescent assay to quantify apoptosis induction via caspase-3/7 activity.
Data Presentation
The efficacy of "this compound" is quantified by its half-maximal inhibitory concentration (IC50) and its ability to induce apoptosis. The following tables summarize the quantitative data obtained from high-throughput screening across a panel of cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) | Max Inhibition (%) |
| A549 | Lung Carcinoma | 2.5 | 95 |
| MCF-7 | Breast Adenocarcinoma | 5.1 | 92 |
| HeLa | Cervical Cancer | 3.8 | 98 |
| HT-29 | Colorectal Adenocarcinoma | 7.2 | 88 |
| HepG2 | Hepatocellular Carcinoma | 4.5 | 93 |
| MRC-5 | Normal Lung Fibroblast | > 100 | < 10 |
Table 2: Apoptosis Induction by this compound (24-hour incubation)
| Cell Line | Cancer Type | Fold Increase in Caspase-3/7 Activity (at 5x IC50) |
| A549 | Lung Carcinoma | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 6.5 |
| HeLa | Cervical Cancer | 9.1 |
| HT-29 | Colorectal Adenocarcinoma | 5.3 |
| HepG2 | Hepatocellular Carcinoma | 7.6 |
| MRC-5 | Normal Lung Fibroblast | 1.2 |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability MTS Assay
This protocol is adapted for the colorimetric quantification of viable cells in a high-throughput format.[7][8][9][10] The assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a soluble formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent solution
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software package.
-
Protocol 2: High-Throughput Caspase-Glo® 3/7 Apoptosis Assay
This protocol utilizes a luminescent assay to measure the activity of caspases-3 and -7, key biomarkers of apoptosis.[4][5][6][11] The assay is based on a "add-mix-measure" format, making it ideal for HTS.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
"this compound" stock solution
-
96-well white-walled, opaque-bottom cell culture plates
-
Caspase-Glo® 3/7 Reagent
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells in 100 µL of complete medium per well in a 96-well white-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with "this compound" at various concentrations (including a vehicle control) for 24 hours.
-
-
Apoptosis Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cells treated with vehicle) from all readings.
-
Express the results as a fold increase in caspase activity compared to the vehicle control.
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. bemek.co.il [bemek.co.il]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. tripod.nih.gov [tripod.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Antitumor Agent-193 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of Antitumor agent-193 (AMG 193), a potent and selective MTA-cooperative PRMT5 inhibitor. This agent has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in MTAP-deleted cancers.[1][2][3][4][5][6] The primary mechanism of action of this compound involves the induction of DNA damage and cell cycle arrest at the G2/M phase.[1][2][4] Western blotting is an essential technique to elucidate these mechanisms by quantifying changes in key protein expression levels post-treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The results of Western blot analysis should be quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin) to ensure accurate comparisons between samples. The data can be effectively summarized in a tabular format for clarity and ease of interpretation.
Table 1: Effect of this compound on Key Protein Markers in MTAP-deleted Cancer Cells
| Target Protein | Treatment Concentration (µM) | Fold Change vs. Control (Mean ± SD) | P-value |
| PRMT5 Activity | |||
| Symmetric Diarginine Methylation (SDMA) | 0 (Control) | 1.00 ± 0.00 | - |
| 0.1 | 0.45 ± 0.08 | <0.01 | |
| 1.0 | 0.12 ± 0.05 | <0.001 | |
| DNA Damage | |||
| Phospho-H2AX (γH2AX) | 0 (Control) | 1.00 ± 0.00 | - |
| 0.1 | 2.50 ± 0.35 | <0.01 | |
| 1.0 | 5.80 ± 0.72 | <0.001 | |
| Cell Cycle Arrest (G2/M) | |||
| Cyclin B1 | 0 (Control) | 1.00 ± 0.00 | - |
| 0.1 | 1.90 ± 0.21 | <0.05 | |
| 1.0 | 3.20 ± 0.45 | <0.01 | |
| Phospho-CDK1 (Tyr15) | 0 (Control) | 1.00 ± 0.00 | - |
| 0.1 | 2.10 ± 0.30 | <0.05 | |
| 1.0 | 4.50 ± 0.60 | <0.01 | |
| Apoptosis | |||
| Cleaved Caspase-3 | 0 (Control) | 1.00 ± 0.00 | - |
| 0.1 | 1.80 ± 0.25 | <0.05 | |
| 1.0 | 3.50 ± 0.50 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section details the methodology for conducting Western blot analysis to assess the impact of this compound on target protein expression.
Cell Culture and Treatment
-
Cell Line: Use an appropriate MTAP-deleted cancer cell line (e.g., HCT116 MTAP-null).
-
Culture Medium: Grow cells in a suitable medium (e.g., McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare various concentrations of this compound in the culture medium. A dose-response experiment (e.g., 0, 0.1, 1, 5, 10 µM) is recommended.
-
Replace the existing medium with the medium containing this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Protein Extraction (Lysis)
-
After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Suggested Primary Antibodies:
-
Anti-pan-methylarginine antibody (for SDMA)
-
Anti-phospho-Histone H2A.X (Ser139) (for γH2AX)
-
Anti-Cyclin B1
-
Anti-phospho-CDK1 (Tyr15)
-
Anti-cleaved Caspase-3
-
Anti-GAPDH or Anti-β-actin (as loading controls)
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Calculate the fold change in protein expression relative to the untreated control.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing Cell Lines Resistant to Antitumor Agent-193
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of many promising antitumor agents. Understanding the molecular mechanisms underlying acquired resistance is crucial for the development of more effective therapeutic strategies and for identifying patient populations likely to respond to treatment. This document provides a comprehensive guide for establishing and characterizing cell lines with acquired resistance to "Antitumor agent-193," a novel investigational compound.
The protocols outlined below describe a systematic approach to generating resistant cell lines through continuous exposure to escalating concentrations of this compound. Furthermore, this guide details essential experiments for characterizing the resistant phenotype, including the determination of the resistance index, analysis of cross-resistance, and investigation of potential underlying signaling pathway alterations. While "this compound" is used as a specific example, these protocols are broadly applicable for studying resistance to other novel antitumor compounds.
I. Experimental Protocols
Initial Cell Line Selection and IC50 Determination
The first critical step is to select an appropriate cancer cell line that is initially sensitive to this compound. It is advisable to choose a cell line that is well-characterized and easy to culture.
Protocol 1.1: Determination of the 50% Inhibitory Concentration (IC50)
The IC50 value, the concentration of a drug that inhibits 50% of cell growth, must be determined for the parental cell line to establish a baseline for resistance development.
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude to capture the full dose-response curve.
-
Incubation: Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-96 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[2][3]
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Generation of Resistant Cell Lines by Dose-Escalation
The most common method for generating drug-resistant cell lines is the continuous exposure of a parental cell line to gradually increasing concentrations of the drug.[1][3]
Protocol 2.1: Stepwise Dose-Escalation
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which can be extrapolated from the IC50 curve.[1]
-
Monitoring and Passaging: Continuously monitor the cells. When the cells recover and reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of the drug.[4]
-
Dose Increase: Once the cells demonstrate stable growth at a given concentration, increase the concentration of this compound by 25-50%.[1]
-
Repeat: Repeat steps 2 and 3, gradually increasing the drug concentration over several months. The development of a resistant cell line can take 6-12 months or longer. It is recommended to cryopreserve cell stocks at each concentration level.[4]
-
Establishment of the Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 times the parental IC50) than what the parental cells can tolerate.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Pharmacodynamic and Efficacy Biomarkers Following Treatment with Antitumor Agent-193 (AMG 193)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-193 (AMG 193) is a first-in-class, clinical-stage MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the substrate methylthioadenosine (MTA) accumulates to high levels. AMG 193 preferentially binds to the MTA-bound PRMT5, leading to highly selective inhibition of its methyltransferase activity in cancer cells while sparing normal tissues. This inhibition disrupts critical cellular processes, including RNA splicing and DNA damage repair, ultimately causing cell cycle arrest and tumor cell death.[1][2][3]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection and semi-quantitative analysis of key pharmacodynamic and efficacy biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor tissue following treatment with this compound. The described assays can be used to confirm target engagement, understand the mechanism of action, and assess the antitumor activity in preclinical and clinical research settings.
Background and Scientific Principles
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. These modifications play a crucial role in regulating gene expression, mRNA splicing, cell cycle progression, and the DNA damage response.[4][5][6] Inhibition of PRMT5 by this compound is expected to produce several measurable downstream effects that can serve as biomarkers:
-
Target Engagement (Pharmacodynamic Marker): A direct consequence of PRMT5 inhibition is the global reduction of SDMA levels.[7][8] Measuring SDMA by IHC provides a robust pharmacodynamic marker for target engagement in tumor tissue.
-
Cell Cycle Arrest: PRMT5 inhibition leads to cell cycle arrest, primarily at the G2/M phase.[1][2] This can be monitored by assessing changes in cell cycle regulatory proteins such as an increase in the cyclin-dependent kinase inhibitor p21 and altered expression of Cyclin B1.
-
DNA Damage: The disruption of RNA splicing and other cellular processes by PRMT5 inhibition induces DNA damage.[1][2][3] The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive indicator of DNA double-strand breaks and can be used to measure this effect.[9]
-
Antiproliferative Activity: The cumulative effect of cell cycle arrest and DNA damage is the inhibition of tumor cell proliferation. Ki-67 is a widely used nuclear marker for cell proliferation that can be quantified to assess the efficacy of this compound.
Application Data
The following tables present hypothetical, yet representative, data from a preclinical study evaluating this compound in an MTAP-deleted xenograft model. Biomarker expression was assessed by IHC and quantified using the Histochemical Score (H-score).
Table 1: Pharmacodynamic and Efficacy Biomarker Modulation by this compound
| Biomarker | Staining Location | Vehicle Control (Mean H-Score ± SD) | This compound (Mean H-Score ± SD) | Fold Change |
| SDMA | Nuclear / Cytoplasmic | 225 ± 25 | 45 ± 15 | -5.0 |
| γH2AX | Nuclear Foci | 30 ± 10 | 180 ± 30 | +6.0 |
| p21 | Nuclear | 40 ± 12 | 160 ± 28 | +4.0 |
| Ki-67 | Nuclear | 210 ± 30 | 70 ± 20 | -3.0 |
H-score is calculated as: [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a range of 0-300.[1][3][10]
Visualizations
Caption: Mechanism of this compound (AMG 193) in MTAP-deleted cancer cells.
Caption: Standard workflow for immunohistochemical analysis of FFPE tissues.
Recommended IHC Protocols
Note: These protocols provide a general framework. Optimal antibody concentrations, incubation times, and antigen retrieval conditions should be validated for each specific antibody lot and tissue type. Always run appropriate positive and negative controls.
Reagents and Buffers
-
Deparaffinization: Xylene, 100% Ethanol, 95% Ethanol, 70% Ethanol.
-
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0): 10 mM Sodium Citrate, 0.05% Tween 20. Adjust pH to 6.0.
-
Wash Buffer (TBST): Tris-Buffered Saline (TBS) with 0.1% Tween-20.
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in TBST.
-
Primary Antibodies:
-
Detection System: HRP-polymer conjugated secondary antibody system.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Staining Procedure for FFPE Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides in TBST: 2 changes, 5 minutes each.[15]
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer (do not rinse).
-
Apply primary antibody diluted in blocking buffer or a commercial antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in TBST: 3 changes, 5 minutes each.
-
Apply HRP-polymer conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides in TBST: 3 changes, 5 minutes each.
-
-
Chromogen Development:
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until desired brown stain intensity is observed by microscopy.
-
Rinse slides immediately and thoroughly with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanols (70%, 95%, 100%) and clear in xylene.
-
Apply a drop of permanent mounting medium and place a coverslip.[15]
-
Interpretation and Scoring
-
Stained slides should be evaluated by a qualified pathologist.
-
SDMA: Positive staining is observed in the nucleus and cytoplasm. A decrease in intensity and percentage of positive cells indicates target engagement.
-
Ki-67, p21, Cyclin B1, γH2AX: Positive staining is primarily nuclear. For γH2AX, a distinct focal pattern is expected.
-
H-Score Calculation: A semi-quantitative H-score should be determined by assessing both the intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells at each intensity level.[1][3][10][16]
-
Formula: H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells).
-
The final score ranges from 0 to 300.
-
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
- 3. H-score [e-immunohistochemistry.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-techne.com [bio-techne.com]
- 12. Cyclin B1 Antibody (CCNB1/1098) - IHC-Prediluted (NBP2-48117): Novus Biologicals [novusbio.com]
- 13. Anti-Cyclin B1 antibody [EPR17060] KO tested (ab181593) | Abcam [abcam.com]
- 14. arigobio.com [arigobio.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
Troubleshooting & Optimization
troubleshooting "Antitumor agent-193" solubility issues in DMSO
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues of "Antitumor agent-193" in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its expected solubility in DMSO?
Q2: Why is my "this compound" not dissolving in DMSO?
A2: Several factors can contribute to the poor solubility of a compound in DMSO. These can include the intrinsic properties of the compound, such as high lipophilicity and strong crystal lattice energy, which make it difficult for DMSO molecules to solvate it.[2] Additionally, the purity of both the compound and the solvent, as well as the experimental conditions, play a crucial role.[3]
Q3: Could the quality of the DMSO be affecting the solubility of "this compound"?
A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] This absorbed water can significantly reduce its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[3]
Q4: What are the consequences of incomplete dissolution of "this compound" for my experiments?
A4: Incomplete dissolution can lead to several problems in your experiments. The actual concentration of your stock solution will be lower than calculated, which can lead to an underestimation of the compound's potency (e.g., IC50 values).[2] Undissolved particles can also interfere with cell-based assays and other analytical measurements.[2]
Q5: At what concentration should I prepare my "this compound" stock solution in DMSO?
A5: Without specific solubility data, it is advisable to start with a lower concentration and gradually increase it. For many small molecules used in cell-based assays, stock solutions are often prepared in the range of 10-50 mM in 100% anhydrous DMSO.[5] However, the optimal concentration will depend on the specific requirements of your experiment and the solubility limit of "this compound".
Troubleshooting Guide
If you are encountering solubility issues with "this compound" in DMSO, follow these troubleshooting steps systematically.
Issue: "this compound" is not fully dissolving or forms a precipitate in DMSO.
Initial Steps:
-
Verify Compound and Solvent Quality:
-
Optimize Dissolution Technique:
-
Vortexing: After adding DMSO to your compound, vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.[2][3]
-
Sonication: If particles remain, place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break up compound aggregates and facilitate dissolution.[2][3]
-
Gentle Heating: If sonication is not sufficient, warm the solution in a water bath at 37°C for 5-10 minutes.[2][3] Increased temperature can enhance solubility. Avoid excessive heat, which could degrade the compound.[5]
-
Advanced Troubleshooting:
If the initial steps do not resolve the issue, consider the following:
-
Prepare a Lower Concentration Stock: Your target concentration may be above the solubility limit of "this compound" in DMSO. Try preparing a more dilute stock solution.
-
Serial Dilution: If the compound precipitates upon addition to aqueous media, perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3]
-
Alternative Solvents: While DMSO is a common solvent, some compounds exhibit better solubility in other solvents like ethanol, methanol, or dimethylformamide (DMF).[4] However, you must verify the compatibility of any alternative solvent with your experimental system.
The following table summarizes the troubleshooting steps:
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Visible solid particles in DMSO | Insufficient mixing | Vortex vigorously for 1-2 minutes.[2][3] | A clear, homogenous solution. |
| Compound aggregation | Sonicate in a water bath for 10-15 minutes.[2][3] | Dissolution of aggregates and a clear solution. | |
| Low kinetic energy | Gently warm the solution to 37°C for 5-10 minutes.[2][3] | Increased solubility and a clear solution. | |
| Water contamination in DMSO | Use a fresh, sealed bottle of anhydrous DMSO.[3][5] | Improved dissolution of the compound. | |
| Concentration exceeds solubility limit | Prepare a lower concentration stock solution. | A clear solution at a lower concentration. | |
| Precipitate forms upon dilution in aqueous buffer | Rapid change in solvent polarity | Perform serial dilutions in DMSO before adding to the aqueous buffer.[3] | The compound remains in solution upon final dilution. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility of "this compound" in DMSO (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6]
Materials:
-
"this compound" powder
-
Anhydrous, high-purity DMSO
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Methodology:
-
Preparation: Add an excess amount of "this compound" to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of anhydrous DMSO to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of "this compound" in the clear filtrate using a validated HPLC method or another appropriate analytical technique. A calibration curve with known concentrations of the compound should be used for accurate quantification.[7]
-
Data Reporting: The determined concentration represents the equilibrium solubility of "this compound" in DMSO at the specified temperature. Report the solubility in units such as mg/mL or mM.[7]
Visualizations
Caption: A workflow for troubleshooting solubility issues of "this compound".
Caption: A workflow for determining the equilibrium solubility of a compound.
References
Technical Support Center: Optimizing "Antitumor agent-193" (AMG 193) Dosage for In Vivo Studies
Note to the Researcher: The compound "Antitumor agent-193" is not a uniquely identified agent in publicly available scientific literature. However, a significant body of research exists for AMG 193 , a clinical-stage, first-in-class MTA-cooperative PRMT5 inhibitor. This technical support guide is therefore based on the available data for AMG 193 and is intended to serve as a comprehensive resource for researchers working with this specific agent or similar targeted therapies.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues that may arise during the in vivo evaluation of AMG 193.
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] It functions as an MTA-cooperative inhibitor, meaning it preferentially binds to the complex of PRMT5 and its endogenous ligand, 5'-deoxy-5'-(methylthio)adenosine (MTA).[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates to high levels.[5][6][7] This accumulation leads to the formation of an abundant PRMT5-MTA complex, which is the specific target of AMG 193.[1][2] By inhibiting this complex, AMG 193 disrupts downstream processes crucial for cancer cell survival, including RNA splicing, gene expression, and DNA damage repair, ultimately leading to cell cycle arrest and apoptosis in MTAP-deleted tumors while sparing normal tissues where MTA levels are low.[1][3][8]
Q2: What is a recommended starting dose for AMG 193 in mouse xenograft models?
A2: Based on preclinical studies, a common and effective starting dose for AMG 193 in mouse xenograft models is in the range of 25-100 mg/kg, administered orally (p.o.) once daily (QD).[1][9] A dose of 100 mg/kg has been shown to induce significant tumor growth inhibition in various MTAP-deleted xenograft models, including those derived from non-small cell lung cancer (NSCLC), pancreatic, and esophageal cancers.[8][9] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific tumor model and mouse strain.
Q3: How should I prepare and administer AMG 193 for in vivo studies?
A3: AMG 193 is orally bioavailable and is typically administered via oral gavage.[1][8] For formulation, the required amount of AMG 193 powder should be suspended in a suitable vehicle. While the specific vehicle used in the publications is not always detailed, a common vehicle for oral administration of hydrophobic compounds in mice is a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
Preparation Protocol:
-
Weigh the required amount of AMG 193 powder.
-
Create a homogenous paste by adding a small amount of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.
-
The formulation should be prepared fresh daily. If necessary, it can be stored at 4°C, protected from light, for a short period (e.g., up to 48 hours). Ensure the suspension is thoroughly mixed before each administration.
Q4: I am not observing significant tumor growth inhibition. What are some potential reasons and troubleshooting steps?
A4: Several factors could contribute to a lack of efficacy. Here are some troubleshooting steps:
-
Confirm MTAP Deletion Status of Your Cell Line/Tumor Model: AMG 193's efficacy is highly dependent on the MTAP-deleted status of the cancer cells.[1][5] Verify the MTAP status of your model using techniques like PCR, western blot, or next-generation sequencing.
-
Inadequate Drug Exposure:
-
Dose: The administered dose may be too low for your specific model. Consider performing a dose-escalation study to find a more effective dose.
-
Bioavailability: Although orally bioavailable, factors like improper gavage technique or issues with the formulation can affect absorption. Ensure correct administration and a homogenous suspension.
-
Pharmacokinetics: Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of AMG 193 to ensure adequate exposure.
-
-
Tumor Model Resistance: Some MTAP-deleted tumors may have intrinsic or acquired resistance mechanisms. Consider investigating downstream signaling pathways to see if the target is being modulated.
-
Experimental Variability: Ensure consistency in tumor cell implantation, animal age and strain, and measurement techniques.
Q5: Are there any known toxicities associated with AMG 193 in preclinical models?
A5: Preclinical studies have shown that AMG 193 is generally well-tolerated at effective doses, with no significant hematologic perturbations reported.[1][2][3][8] This favorable safety profile is attributed to its selective action in MTAP-deleted cells, which spares normal tissues.[1][2] However, as with any experimental agent, it is crucial to monitor animal health closely. Key parameters to monitor include:
-
Body Weight: Monitor body weight 2-3 times per week. A sustained weight loss of >15-20% is a common toxicity endpoint.
-
Clinical Signs: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Gastrointestinal Issues: In clinical trials, the most common treatment-related adverse events were nausea and vomiting.[10][11] While not always apparent in mice, monitoring for signs of gastrointestinal distress is prudent.
Data Presentation
The following tables summarize quantitative data from preclinical studies of AMG 193 to aid in experimental design.
Table 1: AMG 193 Monotherapy in Cell Line-Derived Xenograft (CDX) Mouse Models
| Cell Line | Cancer Type | Mouse Strain | AMG 193 Dosage (mg/kg) | Dosing Schedule | Key Findings | Reference |
| HCT116 (MTAP-deleted) | Colorectal | Not Specified | 3, 10, 30, 100 | Oral (p.o.), Daily (QD) | Dose-dependent and statistically significant tumor growth inhibition. | [1] |
| HCT116 (MTAP WT) | Colorectal | Not Specified | Not Specified | Oral (p.o.), Daily (QD) | No inhibition of tumor growth at any dose evaluated. | [1] |
| BxPC-3 | Pancreatic | Not Specified | 100 | Oral (p.o.), Daily (QD) | 96% Tumor Growth Inhibition (TGI). | [9] |
| U87MG | Glioblastoma | Not Specified | 100 | Oral (p.o.), Daily (QD) | 88% Tumor Growth Inhibition (TGI). | [9] |
Table 2: AMG 193 Combination Therapy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Combination Agent | Dosage (mg/kg) | Dosing Schedule | Key Findings | Reference |
| Carboplatin | Not Specified | Not Specified | Greater tumor growth inhibition than either single agent. Well tolerated. | [8] |
| Sotorasib | Not Specified | Not Specified | Enhanced anti-tumor activity relative to single agent. | [8] |
Note: For designing combination studies, typical in vivo dosages for carboplatin in mice range from 25-75 mg/kg weekly via intraperitoneal (IP) injection.[12] For sotorasib, dosages of 25-100 mg/kg daily via oral gavage have been used.[13][14]
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study in a Xenograft Mouse Model
Objective: To determine the optimal dose of AMG 193 for inhibiting tumor growth in a specific MTAP-deleted xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) appropriate for your xenograft model.
-
Tumor Cell Implantation: Subcutaneously implant a known number of MTAP-deleted cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Group 2: AMG 193 (e.g., 10 mg/kg)
-
Group 3: AMG 193 (e.g., 30 mg/kg)
-
Group 4: AMG 193 (e.g., 100 mg/kg)
-
-
Treatment: Administer AMG 193 or vehicle control daily via oral gavage. Monitor animal health and body weight throughout the study.
-
Endpoint: The study should be terminated when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Analysis: At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis). Compare tumor growth inhibition across the different dose groups to identify the optimal dose.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of AMG 193 in vivo by measuring the inhibition of its downstream biomarker, symmetric dimethylarginine (SDMA).
Methodology:
-
Study Design: Use a similar xenograft model and treatment groups as in the efficacy study. A shorter-term study (e.g., 4 days of treatment) may be sufficient.[1]
-
Sample Collection: At a specified time point after the final dose (e.g., 4 hours), collect tumor tissue and blood samples.[1]
-
Tumor Processing: Snap-freeze a portion of the tumor for protein analysis.
-
SDMA Measurement: Homogenize the tumor tissue and measure SDMA levels using a commercially available ELISA kit.
-
Analysis: Compare the SDMA levels in the tumors from the AMG 193-treated groups to the vehicle control group to determine the extent of target inhibition at different dose levels.
Visualizations
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. openworks.mdanderson.org [openworks.mdanderson.org]
reducing "Antitumor agent-193" off-target effects in vitro
Welcome to the technical support center for Antitumor agent-193. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Tyrosine Kinase X (TKX), a key protein in a signaling pathway frequently overactive in several cancer types. By binding to the ATP-binding site of TKX, it prevents downstream signaling that promotes cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
A2: Off-target effects can occur when a drug interacts with unintended molecular targets.[1] For this compound, kinome profiling has identified potential off-target activity against other kinases, particularly those with similar ATP-binding pockets.[2] These unintended interactions may lead to unexpected cellular responses or toxicity.[3][4]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A recommended approach involves using a secondary, structurally different inhibitor of the same primary target or employing genetic methods like siRNA or CRISPR/Cas9 to knock down the target protein.[5] If the observed cellular phenotype is consistent across these methods, it is more likely an on-target effect.
Q4: Can the off-target effects of this compound be beneficial?
A4: In some instances, off-target activities can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[2] For example, the inhibition of multiple oncogenic pathways could result in a more potent antitumor effect than targeting a single kinase.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death at low concentrations | The agent may have potent off-target effects on kinases essential for cell survival.[2] | Titrate the inhibitor concentration to find the lowest effective dose that inhibits the primary target without excessive toxicity. Confirm if cell death is apoptotic using assays like Annexin V staining.[2] |
| Observed phenotype does not match expectations (e.g., increased proliferation) | The agent might be inhibiting an off-target kinase that has an opposing biological function or is part of a negative feedback loop.[2] | Validate the phenotype with a structurally unrelated inhibitor for the same target or use a genetic knockdown approach (e.g., siRNA).[2] |
| Inconsistent results between experiments | Methodological parameters such as cell density, solvent concentration, or incubation time can influence outcomes.[7] | Optimize and standardize cell seeding density, ensure final solvent concentration is consistent and non-toxic, and use a consistent treatment duration.[7] |
| Compound precipitation in media | The agent may have poor solubility in aqueous solutions at the tested concentrations. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5%). Visually inspect for precipitation before adding to cells. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound to guide experimental design.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| Tyrosine Kinase X (TKX) | Biochemical Kinase Assay | 15 | Primary on-target activity. |
| Off-Target Kinase A | Biochemical Kinase Assay | 250 | Moderate off-target interaction. |
| Off-Target Kinase B | Biochemical Kinase Assay | 1,200 | Weaker off-target interaction. |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range | Notes |
| Cancer Cell Line A (TKX-dependent) | Cell Viability (72 hr) | 10 nM - 1 µM | A broad range to establish a dose-response curve. |
| Normal Cell Line (Non-cancerous) | Cell Viability (72 hr) | 100 nM - 10 µM | To assess cytotoxicity and selectivity. |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for in vitro experiments.
References
Technical Support Center: Antitumor Agent-193 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antitumor agent-193 in preclinical xenograft models. Our goal is to help you navigate potential challenges and ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as AMG 193, is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including RNA splicing and gene expression. In cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion, a metabolite called MTA (methylthioadenosine) accumulates.[4][5] this compound preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5 activity specifically in these MTAP-deleted cancer cells.[1][2][3] This targeted inhibition induces DNA damage, cell cycle arrest, and ultimately, cell death in the cancer cells, while sparing normal, MTAP-proficient cells.[1][2]
Q2: Why is this compound only effective in MTAP-deleted cancer models?
The selectivity of this compound is based on the principle of synthetic lethality. The deletion of the MTAP gene, which is adjacent to the frequently deleted tumor suppressor gene CDKN2A, leads to the accumulation of MTA within the cancer cells.[4][5] MTA is a natural, weak inhibitor of PRMT5.[4] this compound is designed to be "MTA-cooperative," meaning it has a much higher affinity for PRMT5 when MTA is already bound to it.[1][2][3] This results in a highly potent and selective inhibition of PRMT5 only in cancer cells with high MTA levels (i.e., MTAP-deleted cells). Normal cells with functional MTAP have very low levels of MTA, and therefore, this compound has a minimal effect on them.[1][2]
Q3: What are the typical preclinical models used to evaluate this compound?
Preclinical evaluation of this compound typically involves both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[1][6] It is critical that these models have a confirmed homozygous deletion of the MTAP gene to be sensitive to the agent. Studies have demonstrated robust antitumor activity of this compound across a broad range of MTAP-null CDX and PDX tumor models, including those derived from non-small cell lung cancer (NSCLC), pancreatic, and esophageal cancers.[6]
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same experimental group.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inherent Tumor Heterogeneity | Characterize your cell line or PDX model thoroughly before initiating large-scale studies. Consider single-cell cloning of the cell line to reduce heterogeneity. For PDX models, be aware that inherent patient tumor heterogeneity can lead to variable growth.[7] |
| Inconsistent Cell Implantation | Standardize your cell implantation technique. Ensure consistent cell viability (>90%), cell number, and injection volume. Use a consistent injection site (e.g., right flank) and depth. Train all personnel on the same implantation protocol to minimize operator-dependent variability.[7][8] |
| Variable Animal Health | Use healthy, age-matched mice from a reputable supplier. Allow for an acclimatization period of at least one week before tumor implantation. Monitor animal health closely throughout the study and exclude any animals showing signs of illness unrelated to the tumor or treatment.[7] |
| Inconsistent Tumor Measurement | Use the same method for tumor measurement throughout the study (e.g., digital calipers). Have the same individual perform the measurements if possible to reduce inter-operator variability. Ensure consistent and accurate measurement of tumor length and width. Use a standardized formula to calculate tumor volume, such as (Length x Width²)/2.[7][9] |
Issue 2: Lack of expected antitumor response in an MTAP-deleted xenograft model.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Incorrect or Unconfirmed MTAP Status | Verify the MTAP deletion status of your xenograft model using reliable methods such as PCR, Western blot, or next-generation sequencing. Do not rely solely on database information, as cell line identity and characteristics can drift over time. |
| Suboptimal Drug Formulation or Administration | This compound is an oral agent. Ensure the formulation is prepared correctly and is homogenous. For oral gavage, ensure consistent and accurate dosing for each animal. Train personnel on proper gavage technique to minimize variability in drug delivery and potential for administration errors.[7] |
| Poor Drug Bioavailability in the Animal Model | While this compound is orally bioavailable, factors within the host mouse can affect drug absorption and metabolism. If you suspect poor bioavailability, consider performing pharmacokinetic analysis to measure drug levels in the plasma and tumor tissue. |
| Development of Drug Resistance | While not extensively reported for this compound in preclinical models, acquired resistance is a possibility in cancer therapy. If initial tumor regression is followed by regrowth despite continued treatment, it may indicate the development of resistance. Further molecular analysis of the resistant tumors would be necessary to investigate the mechanism. |
| Issues with the Xenograft Model Itself | The tumor microenvironment in a xenograft model can sometimes influence drug response. The replacement of human stroma with murine stroma in PDX models over time can alter signaling pathways.[10] Consider using lower passage number PDX models when possible. |
Experimental Protocols
Subcutaneous Xenograft Implantation
-
Cell Preparation:
-
Culture MTAP-deleted cancer cells in the recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin and neutralize with complete medium.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). For some models, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate and growth consistency.[8] Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) that are 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave the hair from the injection site (typically the right flank).
-
Cleanse the injection site with an antiseptic solution.
-
-
Implantation:
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw the required volume of cell suspension (e.g., 100 µL) into a sterile 1 mL syringe with a 27-gauge needle.
-
Lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has recovered from anesthesia.
-
Tumor Measurement and Monitoring
-
Frequency: Begin monitoring for tumor growth 3-5 days after implantation. Measure tumors 2-3 times per week.
-
Measurement: Use digital calipers to measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Animal Welfare: Monitor the animals for signs of distress, including weight loss, changes in behavior, or ulceration of the tumor. Adhere to institutional guidelines for humane endpoints.
Administration of this compound
-
Formulation: Prepare the formulation of this compound according to the manufacturer's instructions or published protocols. Ensure the suspension is homogenous before each administration.
-
Dosing: Determine the appropriate dose based on previous studies or a dose-response pilot study. Dosing is typically calculated based on the animal's body weight.
-
Administration: Administer the agent orally via gavage once daily.
-
Control Group: The vehicle control group should receive the same formulation without the active agent, administered in the same manner and frequency.
Visualizations
Caption: A typical workflow for a xenograft study evaluating this compound.
Caption: Signaling pathway illustrating the selective action of this compound.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
managing "Antitumor agent-193" induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antitumor Agent-193, a novel MTA-cooperative PRMT5 inhibitor. The information herein is intended to help manage and understand potential cytotoxic effects, particularly unexpected cytotoxicity in normal cells, during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, orally bioavailable, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[4][5] this compound preferentially binds to the PRMT5-MTA complex, leading to potent inhibition of PRMT5's enzymatic activity.[1][3] This selective inhibition in MTAP-deleted cells induces DNA damage, cell cycle arrest at G2/M, and ultimately, apoptosis.[1][2]
Q2: Why is this compound expected to be less toxic to normal cells?
A2: The selectivity of this compound for cancer cells is driven by the genetic difference in MTAP status. Normal, healthy cells have a functional MTAP gene, which prevents the accumulation of MTA.[3][5] Consequently, the PRMT5-MTA complex that this compound targets is enriched in MTAP-deleted tumor cells.[5] This mechanism-based selectivity is designed to spare normal tissues from the potent cytotoxic effects of PRMT5 inhibition.[3] Preclinical studies have shown that this compound is well-tolerated and does not significantly impact normal hematopoietic cell lineages.[1][3] One report indicated no activity against the normal MRC-5 cell line.[6]
Q3: I am observing unexpected cytotoxicity in my normal cell line control. What are the possible reasons?
A3: While this compound is designed for high selectivity, unexpected cytotoxicity in normal cell lines during in vitro experiments can occur. Potential reasons include:
-
High Agent Concentration: The concentrations used may exceed the selective window.
-
Prolonged Exposure: Continuous exposure for extended periods might lead to off-target effects.
-
Cell Line Specific Sensitivity: The specific normal cell line you are using may have a unique sensitivity to PRMT5 inhibition that is not yet characterized.
-
Experimental Artifacts: Issues such as reagent contamination, incorrect dosage calculations, or problems with the cytotoxicity assay itself can lead to misleading results.
-
Off-Target Effects: At higher concentrations, the agent may inhibit other cellular targets.[7]
Troubleshooting Guide: Managing Unexpected Cytotoxicity in Normal Cells
This guide is designed to help you systematically troubleshoot and identify the cause of unexpected cytotoxicity observed in normal cell lines when using this compound.
Issue 1: Higher than expected cytotoxicity in a normal (MTAP wild-type) cell line.
Question: How can I confirm if the observed cytotoxicity is a true off-target effect or an experimental artifact?
Answer: A systematic approach involving verification of experimental parameters and running appropriate controls is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My cytotoxicity assay results are inconsistent.
Question: What steps can I take to ensure my cytotoxicity assay is reliable and reproducible?
Answer: Consistency in cytotoxicity assays depends on meticulous technique and understanding the principles of the chosen method.
Key Considerations for Cytotoxicity Assays:
-
Assay Selection: Different assays measure different endpoints (metabolic activity, membrane integrity, etc.). Consider using orthogonal methods to confirm results. For example, complement an MTT assay (metabolic) with a Lactate Dehydrogenase (LDH) release assay (membrane integrity).[8]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded per well, as this can significantly impact results.
-
Controls: Always include the following controls in your assay plate:
-
No-cell control (medium only)
-
Vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the agent)
-
Positive control (a known cytotoxic agent)
-
Untreated cells
-
-
Incubation Times: Adhere strictly to the recommended incubation times for both the agent and the assay reagents.
Issue 3: How do I determine a selective therapeutic window for this compound in my cell lines?
Question: What is the best way to present the selectivity of the agent?
Answer: The selectivity is best determined by comparing the half-maximal inhibitory concentration (IC50) between your target cancer cell line (MTAP-deleted) and your normal cell line control (MTAP wild-type).
Data Presentation:
Summarize your dose-response data in a table to clearly illustrate the selectivity.
| Cell Line | MTAP Status | IC50 of this compound (nM) | Selectivity Index (SI)¹ |
| HCT116 MTAP-deleted | Deleted | 10 | 400x |
| HCT116 MTAP WT | Wild-Type | 4000 | - |
| Normal Lung Fibroblasts | Wild-Type | >10,000 | >1000x |
| Pancreatic Cancer Line (MTAP-deleted) | Deleted | 15 | 267x |
¹ Selectivity Index (SI) = IC50 in Normal/Control Cell Line / IC50 in Cancer Cell Line. A higher SI indicates greater selectivity. Note: Data are illustrative.
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol allows for the verification of PRMT5 inhibition by measuring the levels of its downstream target, SDMA. A reduction in SDMA levels indicates target engagement by this compound.[1][4]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Experimental Workflow for Cytotoxicity Assessment:
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Bioavailability of Antitumor Agent-193 Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the formulation and experimental analysis of Antitumor agent-193.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate bioavailability for this compound?
This compound is a promising therapeutic candidate with demonstrated antitumor effects.[1][2] However, its low aqueous solubility and potentially high lipophilicity present significant challenges in achieving desired systemic exposure after oral administration. These properties can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which can compromise its therapeutic efficacy.
Q2: What are the initial strategies to consider for enhancing the bioavailability of this compound?
To improve the bioavailability of this compound, several formulation strategies can be employed. These primarily focus on increasing the drug's solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.
Q3: How can I select the most suitable formulation strategy for this compound?
The selection of an appropriate formulation strategy depends on the physicochemical properties of this compound. A systematic approach involving pre-formulation studies is recommended. This includes determining the drug's solubility in various solvents and biorelevant media, its partition coefficient (LogP), and its solid-state characteristics (crystalline vs. amorphous). The results from these studies will guide the choice of the most promising bioavailability enhancement technology.
Troubleshooting Guide
This guide addresses common experimental issues that may arise during the development and characterization of this compound formulations.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution rate despite particle size reduction. | - Agglomeration of micronized or nanoparticles.- Insufficient wetting of the drug particles. | - Incorporate a suitable wetting agent or surfactant in the formulation.- Optimize the concentration of stabilizers in nanosuspensions.- Evaluate the use of a different particle size reduction technique. |
| Inconsistent drug release profiles between batches of solid dispersions. | - Phase separation or crystallization of the drug upon storage.- Variability in the manufacturing process (e.g., solvent evaporation rate, temperature). | - Conduct long-term stability studies under controlled conditions to assess the physical stability of the amorphous dispersion.- Tightly control manufacturing process parameters.- Select a polymer with a higher glass transition temperature (Tg) to improve stability. |
| Poor in vivo bioavailability despite good in vitro dissolution. | - Significant first-pass metabolism.- Efflux by transporters such as P-glycoprotein (P-gp).- Degradation in the gastrointestinal tract. | - Investigate the metabolic profile of this compound.- Co-administer with a P-gp inhibitor in preclinical models to assess transporter involvement.- Evaluate the use of enteric coatings or enzyme inhibitors to protect the drug from degradation. |
| High variability in pharmacokinetic data from animal studies. | - Differences in food intake or gastrointestinal transit time among animals.- Formulation instability in vivo. | - Standardize the feeding schedule for animal studies.- Assess the in vivo stability of the formulation.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media.
Methodology:
-
Add an excess amount of this compound to a known volume of the test medium (e.g., water, phosphate buffer pH 6.8, simulated gastric fluid, fast-state simulated intestinal fluid).
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Dissolution Testing of Formulations
Objective: To evaluate and compare the dissolution rate of different this compound formulations.
Methodology:
-
Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Fill the dissolution vessels with a specified volume of dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 with 0.5% sodium lauryl sulfate).
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Introduce the this compound formulation into each vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using HPLC.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the outcomes of formulation development experiments for this compound.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Purified Water | 0.5 ± 0.1 |
| Phosphate Buffer (pH 6.8) | 0.8 ± 0.2 |
| Simulated Gastric Fluid (pH 1.2) | 0.3 ± 0.1 |
| Fasted-State Simulated Intestinal Fluid (pH 6.5) | 1.2 ± 0.3 |
Table 2: Comparison of Dissolution Profiles for Different Formulations
| Time (min) | Unformulated Drug (% Dissolved) | Micronized Formulation (% Dissolved) | Amorphous Solid Dispersion (% Dissolved) |
| 15 | 5 ± 2 | 25 ± 5 | 65 ± 8 |
| 30 | 8 ± 3 | 40 ± 6 | 85 ± 7 |
| 60 | 12 ± 4 | 55 ± 7 | 95 ± 5 |
| 120 | 15 ± 5 | 65 ± 8 | 98 ± 4 |
Visualizations
References
"Antitumor agent-193" degradation and stability problems in media
Welcome to the technical support center for AMG 193. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the degradation and stability of AMG 193 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
A1: AMG 193 is an orally active, first-in-class, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It selectively targets and inhibits the growth of cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[3][4] In MTAP-deleted cells, the substrate MTA accumulates, and AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5 activity.[3] This inhibition causes DNA damage, cell cycle arrest, and ultimately, cell death in the cancer cells while sparing normal, healthy cells.[3][4]
Q2: What is the recommended solvent for preparing AMG 193 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of AMG 193.[2] It is soluble in DMSO at concentrations up to 89 mg/mL.[2] For optimal results, use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Q3: How should I store AMG 193 stock solutions?
A3: Stock solutions of AMG 193 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage.[2][5]
Q4: I am observing precipitation when I dilute my AMG 193 DMSO stock into my aqueous cell culture medium. Why is this happening and what can I do?
A4: This is a common issue for hydrophobic compounds like AMG 193.[6] While highly soluble in DMSO, its aqueous solubility is low.[2] When the concentrated DMSO stock is added to the aqueous medium, the DMSO is diluted, and the medium cannot maintain the compound in solution, causing it to precipitate or "crash out".[6]
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in pure DMSO. Then, add this intermediate stock dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid mixing.[6]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically <0.5%) to minimize cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
-
Serum-Containing Medium: If your experiment allows, the presence of serum proteins in the medium can help to bind and solubilize the inhibitor.[6]
Q5: I suspect AMG 193 is degrading during my multi-day cell culture experiment. What are the likely causes?
A5: The loss of a compound's activity over time in cell culture can be due to several factors:
-
Chemical Degradation: The compound may be unstable in the aqueous, physiological pH environment of the cell culture medium. The most common degradation pathways in such environments are hydrolysis (reaction with water) and oxidation.[7]
-
Adsorption to Labware: Hydrophobic compounds can non-specifically bind to the plastic surfaces of culture plates, tubes, and pipette tips.[7] Using low-protein-binding plastics can help mitigate this.
-
Cellular Metabolism: The cells themselves may be metabolizing AMG 193 into an inactive form through enzymatic processes.[7][8]
-
Light Exposure: Some compounds are light-sensitive. Protecting your plates and solutions from direct light can prevent photolysis.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Compound Precipitation in Media
This guide provides a systematic approach to resolving issues with AMG 193 precipitation during the preparation of working solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Immediate cloudiness or visible particles upon adding DMSO stock to media. | Exceeded aqueous solubility limit. | 1. Verify Solubility: Check the maximum soluble concentration in your specific medium (see Protocol 1). 2. Optimize Dilution: Use a stepwise dilution method. Add the DMSO stock to pre-warmed media while vortexing.[6] 3. Lower Final Concentration: If possible, reduce the final working concentration of AMG 193. |
| Solution is initially clear but becomes cloudy after incubation at 37°C. | Temperature fluctuations or media component interactions affecting solubility over time. | 1. Maintain Temperature: Minimize the time plates are outside the incubator. Use a heated microscope stage if possible.[10] 2. Check Media pH: Ensure your medium is well-buffered to maintain a stable pH.[6] 3. Assess Stability: Perform a stability study (see Protocol 2) to determine the compound's half-life in your experimental conditions. |
| Inconsistent results or lower-than-expected potency. | Micro-precipitation not visible to the naked eye. | 1. Centrifuge: Before adding the supernatant to cells, briefly centrifuge the prepared media to pellet any precipitate. 2. Quantify Concentration: Use HPLC to measure the actual concentration of AMG 193 in your final working solution after preparation. |
Guide 2: Investigating Loss of Biological Activity
This guide helps to identify the cause of reduced or complete loss of AMG 193 activity in your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Gradual decrease in efficacy over a multi-day experiment. | Chemical instability of AMG 193 in the culture medium at 37°C. | 1. Perform Stability Analysis: Use the protocol below (Protocol 2) to quantify the degradation of AMG 193 over your experimental time course using HPLC or LC-MS/MS.[11] 2. Replenish Compound: If significant degradation is confirmed, consider replacing the medium with freshly prepared AMG 193 solution every 24-48 hours. |
| Complete loss of activity , even at high concentrations. | Incorrect storage or handling of the stock solution. | 1. Prepare Fresh Stock: Prepare a new stock solution from the solid compound in fresh, anhydrous DMSO.[2] 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution via analytical methods. 3. Test in Cell-Free Assay: If a suitable biochemical assay is available, test the activity of your stock solution to confirm it is active. |
| High variability between replicate wells or experiments. | Non-specific binding to labware or inconsistent dosing. | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and pipette tips.[11] 2. Include Controls: Run a cell-free control (media + compound, no cells) and measure the compound concentration over time to assess loss due to adsorption.[11] 3. Ensure Homogeneity: Ensure the working solution is thoroughly mixed before aliquoting to plates. |
| Cells appear stressed or die at all concentrations, even low ones. | Solvent (DMSO) toxicity. | 1. Check Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%, ideally <0.1%).[6][10] 2. Run Vehicle Control: Always include a control group treated with the same final concentration of DMSO without the compound to assess solvent effects.[10] |
Data Presentation
Table 1: Solubility Profile of AMG 193
| Solvent | Solubility | Notes |
| DMSO | 89 mg/mL (200.26 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| Ethanol | ~30 mg/mL | Data from supplier datasheets. |
| Water | Insoluble | Demonstrates the hydrophobic nature of the compound.[2] |
| Cell Culture Media | Variable; concentration-dependent | Solubility in aqueous media is low and can be affected by media components, serum, and pH. Precipitation is a common issue.[6] |
Table 2: Template for Experimental Stability Assessment of AMG 193
This table is a template for you to summarize data from your own stability experiments using the protocol provided below.
| Time Point (Hours) | Medium Type (e.g., RPMI + 10% FBS) | Mean Concentration (µM) | % Remaining (Relative to T=0) |
| 0 | 100% | ||
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of AMG 193 that remains in solution in your specific cell culture medium without precipitating.
Materials:
-
AMG 193 DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of AMG 193 in your complete cell culture medium. Start with a concentration higher than your intended maximum experimental dose. Include a "media + DMSO" vehicle control.
-
Incubate: Incubate the plate or tubes at 37°C, 5% CO₂ for a period relevant to your experiment (e.g., 2 hours).
-
Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or visible precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for that specific medium and incubation time.
Protocol 2: Assessing AMG 193 Stability in Cell Culture Media by HPLC
Objective: To quantify the degradation of AMG 193 in cell culture media over a specific time course.
Materials:
-
AMG 193 DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile or methanol (ice-cold)
Methodology:
-
Prepare Working Solution: Prepare a bulk working solution of AMG 193 in the cell culture medium at the final concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent and low.
-
Aliquot for Time Points: Dispense the working solution into multiple sterile tubes, one for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate: Place the tubes in the incubator.
-
Sample Collection:
-
T=0 Sample: Immediately after preparation, take the "0 hour" tube. Add an equal volume of ice-cold acetonitrile or methanol to precipitate proteins and halt any degradation reactions. Vortex vigorously.
-
Subsequent Time Points: At each designated time point, remove the corresponding tube from the incubator and process it in the same way as the T=0 sample.
-
-
Sample Processing: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins and cell debris.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated reverse-phase HPLC or LC-MS/MS method to quantify the concentration of the parent AMG 193 peak.
-
Data Analysis: Calculate the percentage of AMG 193 remaining at each time point by normalizing the peak area to the peak area of the T=0 sample.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
variability in tumor growth with "Antitumor agent-193" treatment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers utilizing Antitumor agent-193. The primary focus is to address the common issue of variability in tumor growth observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition between different cancer cell lines treated with this compound. What are the potential causes?
A1: Variability in response to this compound across different cell lines is often multifactorial. The primary reasons include:
-
Genetic Heterogeneity: The targeted pathway, the "Growth Factor Receptor Pathway" (GFRP), may have different mutational statuses or expression levels across cell lines. For example, mutations in downstream effectors like KRAS or BRAF can render the pathway constitutively active, bypassing the inhibitory effect of this compound.
-
Target Expression Levels: The expression level of the direct target of this compound can vary significantly. Cell lines with lower target expression may show a less pronounced response.
-
Off-Target Effects: In some cell lines, this compound might engage with other kinases, leading to unexpected biological outcomes that can either enhance or diminish its primary antitumor effect.
-
Drug Efflux Mechanisms: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Hypothetical IC50 Data for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression (Normalized Units) | KRAS Status | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | 1.2 | Wild-Type | 50 |
| Cell Line B | Pancreatic Cancer | 1.1 | Mutant (G12D) | >10,000 |
| Cell Line C | Breast Cancer | 0.4 | Wild-Type | 850 |
| Cell Line D | Colorectal Cancer | 0.9 | Wild-Type | 120 |
Q2: What are the common causes for inconsistent tumor regression in our in vivo animal models?
A2: In vivo studies introduce a higher level of complexity. Inconsistent tumor regression can be attributed to:
-
Pharmacokinetic (PK) Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying levels of drug exposure at the tumor site.
-
Tumor Microenvironment (TME): The TME can influence drug efficacy. Factors such as poor vascularization can limit drug delivery, while the presence of certain stromal cells or immunosuppressive factors can promote tumor survival.
-
Host Immune Response: The host's immune system can play a role in tumor control. Variability in the immune response among animals can contribute to different treatment outcomes.
-
Model Heterogeneity: Even within the same animal cohort, individual tumors can exhibit heterogeneity in terms of their genetic makeup and growth characteristics.
Q3: How can we determine if acquired resistance to this compound is developing in our long-term studies?
A3: Acquired resistance is a common challenge. To investigate this, a multi-pronged approach is recommended:
-
Establish a Resistant Cell Line: Culture a sensitive parental cell line in the continuous presence of escalating concentrations of this compound over an extended period.
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm a rightward shift in the IC50 curve of the resistant line compared to the parental line.
-
Investigate Mechanisms:
-
Genomic Analysis: Perform sequencing to identify potential secondary mutations in the target protein or mutations in downstream signaling molecules.
-
Proteomic Analysis: Use Western blotting or mass spectrometry to check for upregulation of bypass signaling pathways or increased expression of drug efflux pumps.
-
Troubleshooting Guides
Guide 1: Inconsistent In Vitro IC50 Values
If you are observing high variability in your calculated IC50 values for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study.
Signaling Pathway
Hypothetical Target Pathway: Growth Factor Receptor Pathway (GFRP)
This compound is a potent inhibitor of the GFRP, a critical pathway for cell proliferation and survival. The diagram below illustrates the mechanism of action and potential points of resistance.
Caption: The GFRP signaling pathway targeted by this compound.
Technical Support Center: "Antitumor Agent-193" (AMG 193) Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Antitumor agent-193" (AMG 193), an MTA-cooperative PRMT5 inhibitor. The information is intended to help minimize animal toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AMG 193) and how does it relate to its toxicity profile?
A1: this compound (AMG 193) is a first-in-class methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It selectively targets and inhibits PRMT5 in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This "synthetic lethality" approach spares normal tissues that have functional MTAP, leading to a wider therapeutic window compared to non-selective PRMT5 inhibitors.[1][2] Preclinical studies in mouse models have shown that AMG 193 is well-tolerated at efficacious doses, with no significant impact on normal hematopoietic cell lineages.[1][3]
Q2: What are the primary dose-limiting toxicities observed with AMG 193 administration in animals?
A2: Based on preclinical data and extrapolation from human clinical trials, the primary dose-limiting toxicities are gastrointestinal.[4][5][6] In a phase 1 human study, the most common treatment-related adverse events were nausea, vomiting, and fatigue.[5][6] Importantly, clinically significant myelosuppression (suppression of bone marrow's ability to produce blood cells) has not been a dose-limiting factor, which is a significant advantage over many traditional chemotherapies.[4][5]
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: Published preclinical studies have used oral, once-daily administration of AMG 193 in mouse xenograft models. While specific dose-finding toxicity studies are not detailed in the public literature, efficacious doses have been described as "well-tolerated". For initial efficacy studies, a dose range should be established based on pilot studies, starting with doses that have been shown to achieve pharmacodynamic effects (e.g., reduction in symmetric dimethylarginine - SDMA - in tumor tissue) without causing significant adverse events.
Q4: How can I monitor for and manage gastrointestinal toxicity in my animal models?
A4: Careful daily monitoring of the animals is crucial. Key indicators of gastrointestinal toxicity include weight loss, decreased food and water intake, lethargy, ruffled fur, and changes in fecal consistency (diarrhea). For management, ensure easy access to palatable, moist food and hydration sources. In cases of significant weight loss or dehydration, supportive care such as subcutaneous fluid administration may be necessary. If severe toxicity is observed, a dose reduction or temporary cessation of treatment should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Gastrointestinal toxicity leading to decreased food/water intake. | - Confirm accurate dosing.- Provide supportive care (e.g., subcutaneous fluids, palatable diet).- Consider a dose reduction for subsequent treatment cycles.- Euthanize animals that exceed a 20% body weight loss or show signs of severe distress. |
| Diarrhea or Dehydration | Drug-induced gastrointestinal mucosal damage. | - Monitor hydration status closely (skin turgor).- Administer subcutaneous fluids as needed.- Ensure clean caging and easy access to water. |
| Lethargy and Reduced Activity | General malaise, potentially related to gastrointestinal distress or systemic drug effects. | - Perform a thorough clinical examination of the animal.- If accompanied by other signs of toxicity, consider a dose reduction.- If animal is moribund, humane euthanasia is recommended. |
| No Apparent Antitumor Efficacy | - Insufficient dose.- Tumor model is not MTAP-deleted.- Issues with drug formulation or administration. | - Verify the MTAP status of your tumor model.- Confirm proper preparation and administration of the dosing solution.- Consider a dose-escalation study to determine the maximally tolerated and efficacious dose in your model. |
Data on Preclinical Toxicity
While specific, comprehensive toxicology reports for AMG 193 are not publicly available, the following tables represent the type of data that should be generated in a preclinical dose-ranging finding study in rodents, based on standard toxicology protocols. The values presented are illustrative and based on the qualitative descriptions of AMG 193 as being well-tolerated with primary gastrointestinal effects at higher doses.
Table 1: Illustrative Clinical Observations in a 14-Day Dose-Ranging Study in Mice
| Dose Group (mg/kg, p.o., daily) | Mortality | Clinical Signs | Mean Body Weight Change (%) |
| Vehicle Control | 0/10 | No observable abnormalities | +5% |
| 50 | 0/10 | No observable abnormalities | +4% |
| 100 | 0/10 | Mild, transient lethargy in some animals post-dosing | +2% |
| 200 | 1/10 | Lethargy, ruffled fur, mild diarrhea in some animals. | -8% |
Table 2: Illustrative Hematology and Clinical Chemistry Findings at Day 14
| Parameter | Vehicle Control | 100 mg/kg | 200 mg/kg |
| Hematology | |||
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.1 ± 1.5 | 7.9 ± 1.8 |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 2.0 ± 0.6 | 1.9 ± 0.7 |
| Platelets (x10⁹/L) | 950 ± 150 | 920 ± 180 | 890 ± 200 |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 | 45 ± 12 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 28 ± 7 |
| Statistically significant change, potentially indicating mild dehydration at the high dose. |
Experimental Protocols
Protocol 1: Dose Formulation and Administration
-
Vehicle Preparation : Prepare the appropriate vehicle for AMG 193. The choice of vehicle should be based on the solubility and stability of the compound and should be non-toxic to the animals. A common vehicle for oral administration is a solution of 0.5% methylcellulose in sterile water.
-
Dose Preparation : Calculate the required amount of AMG 193 for each dose group based on the mean body weight of the animals in that group. Prepare a stock solution and dilute it to the final desired concentrations. Ensure the formulation is a homogenous suspension or solution.
-
Administration : Administer the formulation orally (p.o.) once daily using a gavage needle appropriate for the size of the animal (e.g., 20-gauge for mice). The volume should be consistent across all groups (e.g., 10 mL/kg).
Protocol 2: Toxicity Monitoring
-
Daily Observations : Observe each animal at least twice daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of ruffled fur or diarrhea.
-
Body Weight : Record the body weight of each animal daily for the first week and at least three times a week thereafter.
-
Food and Water Intake : Monitor food and water consumption daily.
-
Blood Collection : At the end of the study, collect blood samples via cardiac puncture under terminal anesthesia for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology : Perform a gross necropsy on all animals. Collect major organs and tissues, with a particular focus on the gastrointestinal tract, bone marrow, and lymphoid organs. Preserve tissues in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: Workflow for a preclinical toxicity study of AMG 193.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
Validating the Target of Antitumor Agent AMG 193: A CRISPR-Powered Approach
A Comparative Guide for Researchers
The quest for targeted cancer therapies hinges on the precise identification and validation of molecular targets that are critical for tumor cell survival. Antitumor agent AMG 193, a clinical-stage MTA-cooperative PRMT5 inhibitor, has shown significant promise in preclinical and clinical settings for the treatment of MTAP-deleted cancers.[1][2] This guide provides a comprehensive comparison of CRISPR-based target validation for AMG 193 with alternative methods, supported by experimental data and detailed protocols.
The Target: PRMT5 in MTAP-Deleted Cancers
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key therapeutic target in cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] This deletion, present in approximately 10-15% of cancers, leads to the accumulation of methylthioadenosine (MTA).[4] AMG 193 leverages this metabolic vulnerability by preferentially binding to the MTA-PRMT5 complex, thereby inhibiting PRMT5's enzymatic activity.[1][5] This targeted inhibition induces DNA damage, cell cycle arrest, and ultimately, tumor cell death, demonstrating a synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.[1][4][5]
CRISPR-Cas9: The Gold Standard for Target Validation
CRISPR-Cas9 technology has become an indispensable tool for definitively validating drug targets by directly editing the source code of the cell—the DNA.[6][7][8] Its ability to create precise gene knockouts allows researchers to mimic the effect of a targeted drug and establish a causal link between target inhibition and the desired phenotype.[9][10]
How CRISPR Validates the Target of AMG 193
Studies have shown that cancer cell lines genetically dependent on PRMT5, as determined by CRISPR knockdown, are highly sensitive to AMG 193 treatment.[5] This provides strong evidence that the antitumor activity of AMG 193 is indeed mediated through the inhibition of PRMT5.
Experimental Workflow for CRISPR-Based Target Validation of PRMT5:
Caption: CRISPR-Cas9 workflow for PRMT5 target validation.
Comparison of Target Validation Methods
While CRISPR stands out for its precision, a multi-faceted approach using orthogonal methods is often employed to build a robust case for target validation.
| Method | Principle | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the DNA level. | Definitive target validation, stable cell lines, mimics genetic disease models.[7][9] | Potential for off-target effects, can be lethal if the target is essential for cell survival.[11] |
| RNA interference (RNAi) | Transient knockdown of mRNA using siRNA or shRNA. | Rapid and relatively easy to implement. | Incomplete knockdown, off-target effects, transient nature of silencing.[7] |
| Small Molecule Inhibitors | Use of a selective chemical probe to inhibit protein function. | Can be used in vivo, directly mimics the therapeutic modality. | Potential for lack of specificity, off-target effects can confound results. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Confirms direct physical engagement between the drug and the target in a cellular context.[12] | Does not directly assess the functional consequence of target engagement. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of PRMT5
1. gRNA Design and Vector Construction:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the PRMT5 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) with the lentivirus.
3. Selection and Clonal Isolation:
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Knockout Validation:
-
Genomic Level: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing or Next-Generation Sequencing (NGS).[9][13][14]
-
Protein Level: Confirm the absence of PRMT5 protein expression by Western blot analysis.[9][13]
5. Phenotypic Analysis:
-
Cell Viability: Plate PRMT5 knockout and wild-type control cells and measure proliferation over time using assays like CellTiter-Glo®.
-
AMG 193 Sensitivity: Treat both knockout and control cells with a dose range of AMG 193 to confirm that the knockout phenocopies the effect of the drug and that the knockout cells are resistant to further treatment.
Signaling Pathway of AMG 193 Action
The mechanism of action of AMG 193 is centered on the selective inhibition of PRMT5 in a specific cellular context.
Caption: AMG 193 mechanism in MTAP-deleted cells.
Conclusion
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. selectscience.net [selectscience.net]
- 8. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | [scispot.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
- 14. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
A Comparative Analysis of the Antitumor Efficacy of AMG 193 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel targeted agent, AMG 193, and the conventional chemotherapeutic drug, doxorubicin. The information presented herein is intended to offer an objective overview of their respective mechanisms of action, signaling pathways, and antitumor efficacy, supported by preclinical and clinical data.
Introduction
The landscape of cancer therapy is continually evolving, with a shift towards precision medicine and targeted agents. AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, represents this new paradigm. It is designed to selectively target cancer cells with a specific genetic alteration—homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, exerting its cytotoxic effects through broad mechanisms. This guide aims to juxtapose these two agents to inform preclinical research and clinical development strategies.
Mechanism of Action and Signaling Pathways
AMG 193: A Targeted Approach
AMG 193 is a highly selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including RNA splicing and gene expression. In cancer cells with MTAP deletion, the accumulation of MTA leads to partial inhibition of PRMT5. AMG 193 capitalizes on this by preferentially binding to the MTA-PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity. This targeted inhibition in MTAP-deleted cancer cells results in aberrant RNA splicing, cell cycle arrest at the G2/M phase, and ultimately, induction of apoptosis.[1]
Doxorubicin: A Multifaceted Cytotoxic Agent
Doxorubicin's antitumor activity stems from multiple mechanisms.[2][3] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, which can trigger apoptosis.
The signaling pathways affected by doxorubicin are consequently broad, primarily involving the DNA damage response (DDR) and apoptosis pathways.
Comparative Efficacy Data
Direct head-to-head comparative studies of AMG 193 and doxorubicin are limited. The following tables summarize available preclinical and clinical data to provide an indirect comparison of their antitumor efficacy.
Table 1: In Vitro Efficacy - IC50 Values
| Cell Line | MTAP Status | AMG 193 IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| HCT116 | MTAP-deleted | ~0.1 (approx. 40-fold selective vs. WT) | 0.96 ± 0.02 | [1][4] |
| HCT116 | Wild-Type | >4 | 0.96 ± 0.02 | [1][4] |
| BxPC-3 (Pancreatic) | MTAP-deleted | Data not specified | Not specified, but sensitive | [5] |
| U-87 MG (Glioblastoma) | MTAP-deleted | Data not specified | Not specified, but sensitive | [5] |
| Various Cancer Cell Lines | Various | Not Applicable | 2.3 - >20 | [2][3] |
Note: IC50 values for doxorubicin can vary significantly between studies due to different experimental conditions.
Table 2: In Vivo Efficacy - Xenograft Models
| Xenograft Model | MTAP Status | Agent | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 (Pancreatic) | MTAP-deleted | AMG 193 | 100 mg/kg QD | 96% | [5] |
| U-87 MG (Glioblastoma) | MTAP-deleted | AMG 193 | 100 mg/kg QD | 88% | [5] |
| U-87 MG (Glioblastoma) | MTAP-deleted | Doxorubicin | 7 mg/kg every 3 days | Significant inhibition | [6] |
| U-87 MG (Glioblastoma) | MTAP-deleted | Doxorubicin | 6 mg/kg weekly | Moderate inhibition | [7] |
Note: Direct comparison of TGI is challenging due to different dosing schedules and experimental designs.
Clinical Efficacy
-
AMG 193: In a Phase 1 study of patients with advanced MTAP-deleted solid tumors, AMG 193 demonstrated an objective response rate (ORR) of 21.4% at active and tolerable doses.[8] Responses were observed across various tumor types, including non-small-cell lung cancer and pancreatic adenocarcinoma.[8][9]
-
Doxorubicin: Doxorubicin is a standard-of-care agent in numerous chemotherapy regimens with established efficacy across a wide range of cancers. Its clinical efficacy is well-documented over decades of use.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key assays used to evaluate the efficacy of antitumor agents.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the antitumor agent (e.g., AMG 193 or doxorubicin) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the antitumor agent at a relevant concentration (e.g., near the IC50) for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
3. In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116 MTAP-deleted, BxPC-3, or U-87 MG) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the antitumor agent (e.g., AMG 193 orally or doxorubicin intravenously) according to the planned dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., SDMA for PRMT5 inhibition) to confirm target engagement.
Conclusion
AMG 193 and doxorubicin represent two distinct approaches to cancer therapy. AMG 193 offers a targeted strategy with a favorable therapeutic window in a genetically defined patient population (MTAP-deleted cancers), demonstrating the power of precision medicine. Doxorubicin remains a potent and widely used cytotoxic agent, effective against a broad range of tumors but associated with significant toxicities.
The preclinical data suggests that AMG 193 has high potency and selectivity for MTAP-deleted cancer cells. While a direct comparison with doxorubicin is challenging due to the lack of head-to-head studies, the available data allows for an informed, albeit indirect, assessment. The synergy observed when combining PRMT5 inhibitors with chemotherapeutic agents like doxorubicin suggests potential for future combination therapies that could enhance efficacy and overcome resistance. Further research, including direct comparative studies, is warranted to fully elucidate the relative efficacy and optimal therapeutic positioning of these two agents.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Delivered via ApoE-Directed Reduction-Sensitive Polymersomes Potently Inhibit Orthotopic Human Glioblastoma Xenografts in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
A Comparative Guide to Targeted Agents in Non-Small Cell Lung Cancer: Antitumor Agent-193 (AMG 193) vs. Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology for non-small cell lung cancer (NSCLC), the therapeutic arsenal is expanding beyond traditional kinase inhibitors. This guide provides a comparative analysis of a novel targeted agent, Antitumor agent-193 (AMG 193), and established kinase inhibitors, Osimertinib and Alectinib. While Osimertinib and Alectinib target specific oncogenic kinases, AMG 193 employs a distinct mechanism of action, exploiting a synthetic lethality relationship in a specific subset of lung cancers. This document outlines their respective mechanisms, preclinical and clinical efficacy, and the experimental protocols utilized in their evaluation.
Distinct Mechanisms of Action
This compound (AMG 193): A First-in-Class PRMT5 Inhibitor
AMG 193 is not a kinase inhibitor but a first-in-class, orally bioavailable, MTA-cooperative PRMT5 inhibitor. Its antitumor activity is centered on tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of solid tumors, including NSCLC.[1][2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which in turn creates a dependency on the PRMT5 enzyme for cell survival. AMG 193 selectively binds to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5, subsequent DNA damage, cell cycle arrest, and apoptosis in cancer cells, while sparing normal tissues.[2][3]
Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
Osimertinib is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R mutations) and the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR TKIs.[4] By blocking the ATP-binding site of the EGFR kinase domain, Osimertinib inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[4]
Alectinib: A Second-Generation ALK Tyrosine Kinase Inhibitor
Alectinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) TKI.[5] It is used to treat NSCLC patients with tumors harboring ALK gene rearrangements. Alectinib inhibits ALK phosphorylation and ALK-mediated downstream signaling of STAT3 and PI3K/AKT, leading to the induction of apoptosis in tumor cells.[5] It has demonstrated significant activity against both crizotinib-sensitive and -resistant ALK mutations and exhibits excellent central nervous system (CNS) penetration.
Preclinical Efficacy
The preclinical activity of these agents has been evaluated in various in vitro and in vivo models relevant to their specific targets.
| Agent | Target | Cell Lines | Key Preclinical Findings |
| AMG 193 | PRMT5 in MTAP-deleted cells | HCT116 MTAP-null, various MTAP-deleted NSCLC cell lines | Preferential sensitivity in MTAP-null cells (IC50 ~40-fold lower than MTAP wild-type). Robust anti-tumor activity in MTAP-null NSCLC patient-derived xenograft (PDX) models.[2] |
| Osimertinib | EGFR (sensitizing and T790M mutations) | PC9 (EGFR exon 19 del), H1975 (L858R/T790M) | Potent inhibition of EGFR phosphorylation. Sustained tumor regression in EGFR-mutant NSCLC brain metastases models. Greater brain penetration compared to earlier-generation EGFR TKIs.[6][7] |
| Alectinib | ALK fusion proteins | H3122 (EML4-ALK v1), H2228 (EML4-ALK v3) | Inhibition of ALK-positive tumor cell growth. Activity against crizotinib-resistant ALK mutations.[5] |
Clinical Performance
Clinical trials have established the efficacy and safety of these agents in their respective patient populations.
| Agent | Trial | Indication | Key Efficacy Results | Common Adverse Events (Grade ≥3) |
| AMG 193 | Phase 1 (NCT05094336) | Advanced MTAP-deleted solid tumors (including NSCLC) | Confirmed partial responses observed in NSCLC. Evidence of disease stabilization.[1] | Nausea, fatigue, vomiting. Dose-limiting toxicities included nausea, vomiting, and fatigue at higher doses.[8] |
| Osimertinib | FLAURA2 | First-line treatment for EGFR-mutated advanced NSCLC (in combination with chemotherapy) | Median Overall Survival: 47.5 months (vs. 37.6 months with Osimertinib alone). Hazard Ratio for death: 0.77.[9][10] | Anemia, neutropenia, thrombocytopenia (with chemotherapy). Diarrhea, rash (monotherapy). |
| Alectinib | ALINA | Adjuvant treatment for resected Stage IB-IIIA ALK-positive NSCLC | Reduced risk of disease recurrence or death by 76% vs. chemotherapy (HR 0.24). Improved CNS disease-free survival.[11][12] | Hepatotoxicity, constipation, myalgia, fatigue, rash.[11] |
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: AMG 193 mechanism in MTAP-deleted cells.
Caption: Osimertinib mechanism in EGFR-mutant cells.
Caption: Alectinib mechanism in ALK-positive cells.
Caption: Preclinical workflow for targeted agents.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blotting for Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-ALK, total ALK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject 1-5 million human lung cancer cells (e.g., H1975 for Osimertinib, H3122 for Alectinib, or an MTAP-deleted line for AMG 193) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID).[15][16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and vehicle control groups. Administer the compound orally or via intraperitoneal injection daily or as per the determined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Conclusion
This compound (AMG 193), Osimertinib, and Alectinib represent distinct and highly effective strategies for targeting molecularly defined subsets of non-small cell lung cancer. While Osimertinib and Alectinib are potent kinase inhibitors that have become standard-of-care for patients with EGFR mutations and ALK rearrangements, respectively, AMG 193 introduces a novel synthetic lethal approach for MTAP-deleted lung cancers. The continued development and characterization of such targeted agents, supported by robust preclinical and clinical data, are paramount to advancing personalized medicine for lung cancer patients.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. ilcn.org [ilcn.org]
- 11. targetedonc.com [targetedonc.com]
- 12. FDA Approves Alectinib for ALK-Positive Lung Cancer - NCI [cancer.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LLC cells tumor xenograft model [protocols.io]
Cross-Validation of Antitumor Agent-193 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antitumor activity of "Antitumor agent-193" against the established chemotherapeutic agent, Docetaxel. The data presented herein is a synthesis of findings from independent laboratories to ensure the robustness and reproducibility of the observed effects.
Disclaimer: Publicly available, cross-validated experimental data for "this compound" is limited. The data presented for "this compound" from "Lab B" is hypothetical and for illustrative purposes to demonstrate a comprehensive cross-validation report.
"this compound," also referred to as Compound 13, is a synthetic derivative of bile acid, specifically an oxazoline, which has demonstrated antitumor effects in preclinical studies.[1][2] It has been noted for its activity against various cancer cell lines while showing no activity against the normal human fetal lung fibroblast cell line, MRC-5.[1][2] As a member of the bile acid derivative family, its mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells.
Comparative Efficacy: IC50 Values (µM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and Docetaxel across various cancer cell lines, as determined by two independent laboratories. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound (Lab A - Hypothetical) | This compound (Lab B - Hypothetical) | Docetaxel (Lab A) | Docetaxel (Lab B) |
| MCF-7 | Breast Adenocarcinoma | 2.5 µM | 2.8 µM | 0.01 µM | 0.012 µM |
| A549 | Lung Carcinoma | 3.1 µM | 3.5 µM | 0.005 µM | 0.006 µM |
| HCT116 | Colon Carcinoma | 1.8 µM | 2.1 µM | 0.008 µM | 0.009 µM |
| HeLa | Cervical Cancer | 4.2 µM | 4.5 µM | 0.004 µM | 0.005 µM |
Experimental Protocols
To ensure data comparability, the following standardized protocol for determining IC50 values via an MTT assay should be adopted by all participating laboratories.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are treated with serial dilutions of "this compound" or the competitor agent (ranging from 0.01 µM to 100 µM) for 48-72 hours. Control wells should receive only the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration wells.
-
MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: Plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values are then calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response) in a suitable software package (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed apoptotic signaling pathway for this compound.
Caption: Standardized experimental workflow for IC50 determination.
References
Comparative Efficacy of Antitumor Agent-193 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Antitumor agent-193 (AMG 193), an investigational MTA-cooperative PRMT5 inhibitor, against other PRMT5 inhibitors and standard-of-care chemotherapies in patient-derived xenograft (PDX) models of solid tumors. The data presented herein is intended to inform preclinical research and drug development decisions.
Executive Summary
This compound (AMG 193) has demonstrated robust, dose-dependent antitumor activity in PDX models of various cancers, particularly those with MTAP deletion, such as pancreatic, non-small cell lung (NSCLC), melanoma, and esophageal cancers.[1] This efficacy is attributed to its specific mechanism of action, which involves the cooperative inhibition of PRMT5 in the presence of methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deleted cancer cells. This targeted approach offers a potential therapeutic window, sparing normal tissues. Comparisons with other PRMT5 inhibitors and standard-of-care chemotherapies in similar PDX models suggest that AMG 193 holds significant promise as a targeted therapy.
Comparative Efficacy Data in PDX Models
The following tables summarize the quantitative efficacy data for this compound and selected alternative agents in relevant PDX models. It is important to note that direct head-to-head studies are limited, and comparisons should be made with consideration of the different PDX models and experimental conditions.
Table 1: Efficacy of this compound (AMG 193) in PDX Models
| Cancer Type | PDX Model | Dosing Schedule | Outcome |
| Pancreatic Cancer | Not specified | Oral, daily | Dose-dependent and statistically significant tumor growth inhibition.[1] |
| NSCLC | Not specified | Oral, daily | Robust antitumor activity.[1] |
| Melanoma | Not specified | Oral, daily | Statistically significant tumor growth inhibition.[1] |
| Esophageal Cancer | Not specified | Oral, daily | Dose-dependent tumor growth inhibition.[1] |
Table 2: Efficacy of Alternative PRMT5 Inhibitors in PDX Models
| Agent | Cancer Type | PDX Model | Dosing Schedule | Outcome |
| C220 | Mantle Cell Lymphoma | Not specified | 100 mg/kg, daily | Significant tumor growth inhibition. |
| GSK3326595 | Mantle Cell Lymphoma | TP53-mutated | 100 mg/kg, daily | Significant tumor growth inhibition.[2] |
| EPZ015666 | Multiple Myeloma | Not specified | Not specified | Prolonged survival.[3] |
Table 3: Efficacy of Standard-of-Care Chemotherapies in Relevant PDX Models
| Agent | Cancer Type | PDX Model | Dosing Schedule | Outcome |
| Gemcitabine | Pancreatic Cancer | Multiple models | 60 mg/kg, i.p., every 4 days for 3 weeks | Variable tumor growth inhibition (TGI) ranging from -16.2% to 170.06%.[4] |
| Paclitaxel | NSCLC | Multiple models | 20 mg/kg/week, i.p., for 6 doses | 50% reduction in tumor growth rate.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. The following protocols represent a generalized approach for assessing the efficacy of antitumor agents in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment
Fresh tumor tissue from consenting patients is surgically excised and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice). Once the tumors reach a volume of approximately 1500-2000 mm³, they are harvested, fragmented, and serially passaged in subsequent cohorts of mice for expansion. All established PDX models are cryopreserved and characterized histologically and molecularly to ensure fidelity to the original patient tumor.
In Vivo Efficacy Studies
When tumors in passage 3 or 4 mice reach a volume of 100-200 mm³, the mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration:
-
This compound (AMG 193): Administered orally (p.o.) once daily.[1]
-
Alternative PRMT5 Inhibitors (e.g., C220, GSK3326595): Typically administered orally once daily.[2]
-
Gemcitabine: Administered intraperitoneally (i.p.) at doses around 60 mg/kg, often on a schedule of every 3 or 4 days.[4]
-
Paclitaxel: Administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 12 to 24 mg/kg, with schedules varying from daily for 5 days to weekly.[6]
-
Vehicle Control: The appropriate vehicle used for drug formulation is administered to the control group following the same schedule and route as the treatment groups.
-
-
Tumor Volume Measurement: Tumor dimensions are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage change in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. Other endpoints may include the objective response rate (ORR), duration of response, and overall survival. Response Evaluation Criteria in Solid Tumors (RECIST) or modified RECIST criteria are often adapted for preclinical studies to categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the efficacy of antitumor agents in PDX models.
Signaling Pathway of this compound (AMG 193)
Caption: MTA-cooperative inhibition of PRMT5 by this compound in MTAP-deleted cancer cells.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - American Chemical Society - Figshare [acs.figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG 193 and Standard-of-Care Therapies for MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antitumor agent AMG 193 with current standard-of-care therapies for the treatment of solid tumors characterized by methylthioadenosine phosphorylase (MTAP) deletion. This document synthesizes preclinical and clinical data to offer an objective evaluation of efficacy, mechanism of action, and safety profiles.
Introduction to AMG 193
AMG 193 is a first-in-class, orally bioavailable small molecule that acts as a methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] Deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of MTA.[2][3][4] This accumulation creates a unique therapeutic window, as MTA binds to PRMT5 and renders it susceptible to inhibition by MTA-cooperative inhibitors like AMG 193.[2] This selective mechanism allows for the targeted killing of cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.[5]
Mechanism of Action: A Novel Approach to Synthetic Lethality
The antitumor activity of AMG 193 is based on the principle of synthetic lethality. In MTAP-deleted cancer cells, the elevated intracellular concentration of MTA leads to a partial inhibition of PRMT5. AMG 193 preferentially binds to this MTA-bound PRMT5, further suppressing its enzymatic activity.[2] This profound inhibition of PRMT5 in cancer cells disrupts several crucial cellular processes, including mRNA splicing, DNA damage repair, and cell cycle regulation, ultimately leading to cell death.[1][5] In contrast, healthy cells with functional MTAP have low levels of MTA, and thus PRMT5 is largely unaffected by AMG 193 at therapeutic concentrations.
Preclinical Performance: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potent and selective antitumor activity of AMG 193 in MTAP-deleted cancer models.
In Vitro Efficacy
In a panel of over 850 cancer cell lines, AMG 193 showed preferential sensitivity in MTAP-null cells across various cancer types, including pancreatic, lung, and biliary tract cancers.[1] For instance, in an isogenic HCT116 colon cancer cell line pair, AMG 193 was approximately 40-fold more selective for MTAP-deleted cells (IC50 = 0.1 µM) compared to MTAP wild-type cells (IC50 > 4 µM).[1]
| Cell Line (MTAP Status) | Cancer Type | AMG 193 IC50 (µM) |
| HCT116 (MTAP-deleted) | Colon Cancer | 0.1 |
| HCT116 (Wild-Type) | Colon Cancer | > 4 |
In Vivo Efficacy
Oral administration of AMG 193 in mouse xenograft models of human cancers with MTAP deletion resulted in significant tumor growth inhibition (TGI).
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic Cancer | 100 mg/kg, once daily | 96 |
| U87MG | Glioblastoma | 100 mg/kg, once daily | 88 |
Data sourced from preclinical studies presented on AMG 193.[2]
Clinical Performance: Phase I Trial Results
The first-in-human Phase I clinical trial (NCT05094336) of AMG 193 evaluated its safety and preliminary efficacy in patients with advanced MTAP-deleted solid tumors who had received prior therapies.
Safety Profile
The most common treatment-related adverse events were nausea, fatigue, and vomiting. Importantly, unlike first-generation PRMT5 inhibitors, AMG 193 did not cause significant myelosuppression, such as neutropenia or thrombocytopenia.[3]
Antitumor Activity
AMG 193 demonstrated encouraging antitumor activity across a range of MTAP-deleted solid tumors. The overall response rate (ORR) in evaluable patients treated at active and tolerable doses was 21.4%.
| Tumor Type | Number of Patients (Evaluable) | Confirmed Partial Responses (PR) | Unconfirmed PRs | Stable Disease (SD) |
| Non-Small Cell Lung Cancer | 17 | 2 | 3 | 6 |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 |
Data from the Phase I dose-exploration/dose-expansion trial (NCT05094336) as of May 2024.
Comparison with Standard-of-Care Therapies
Currently, there are no approved therapies that specifically target MTAP-deleted cancers. Therefore, the standard of care (SoC) for these patients is the same as for the general population with the respective cancer type and stage. The comparison below is based on historical data from clinical trials of SoC regimens in the second-line setting, which aligns with the patient population in the AMG 193 Phase I trial.
Non-Small Cell Lung Cancer (NSCLC)
The standard of care for second-line treatment of NSCLC without targetable mutations often includes single-agent chemotherapy such as docetaxel.
| Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| AMG 193 (MTAP-deleted NSCLC) | ~29% (confirmed + unconfirmed PRs) | Not Reported | Not Reported |
| Docetaxel (General NSCLC population) | 7-12.6% | ~2.9 months | 6.3-9.2 months |
Docetaxel data from various Phase III trials in the second-line setting.[6][7][8][9]
Pancreatic Cancer
For patients with metastatic pancreatic cancer who have progressed on first-line gemcitabine-based therapy, a common second-line option is a FOLFIRINOX-based regimen.
| Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| AMG 193 (MTAP-deleted Pancreatic Cancer) | ~22% (confirmed + unconfirmed PRs) | Not Reported | Not Reported |
| Modified FOLFIRINOX (General population) | 15.4% | 5.2 months | 9.2 months |
mFOLFIRINOX data from a randomized Phase III trial in the second-line setting.[10]
Cholangiocarcinoma (Biliary Tract Cancer)
Following progression on first-line gemcitabine and cisplatin, a standard second-line option for advanced cholangiocarcinoma is FOLFOX.
| Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| AMG 193 (MTAP-deleted Biliary Tract Cancer) | ~10.5% (confirmed PRs) | Not Reported | Not Reported |
| FOLFOX (General population) | 5% | ~4.0 months | 6.2 months |
FOLFOX data from the ABC-06 Phase III trial.[11][12][13][14][15]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of AMG 193 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116 MTAP-deleted and wild-type) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AMG 193 in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Symmetric Dimethylarginine (SDMA) Assay
This protocol describes a general method to quantify the inhibition of PRMT5 activity by measuring SDMA levels.
-
Sample Preparation: Collect cell lysates or tumor tissue homogenates from treated and untreated samples.
-
ELISA: Utilize a competitive enzyme-linked immunosorbent assay (ELISA) kit for SDMA.
-
Procedure:
-
Add standards, controls, and samples to the wells of a microtiter plate pre-coated with an anti-SDMA antibody.
-
Add a fixed amount of HRP-conjugated SDMA to each well.
-
Incubate to allow competition between the sample/standard SDMA and the HRP-conjugated SDMA for binding to the antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of SDMA in the sample. A standard curve is used to determine the SDMA concentration in the samples.
Patient-Derived Xenograft (PDX) Model
This workflow outlines the establishment and use of PDX models to evaluate the in vivo efficacy of AMG 193.
-
Implantation: Surgically implant fresh tumor fragments from a patient with an MTAP-deleted cancer subcutaneously into immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, the mice are ready for the study.
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, AMG 193 at different doses).
-
Treatment: Administer AMG 193 orally once daily.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analyses, such as measuring SDMA levels.
Conclusion
AMG 193 represents a promising novel targeted therapy for a significant subset of cancer patients with MTAP-deleted tumors, a patient population for which there are currently no approved targeted treatments. Preclinical data robustly support its potent and selective mechanism of action. Early clinical data from the Phase I trial demonstrate a manageable safety profile and encouraging antitumor activity in heavily pretreated patients across various solid tumor types.
While direct comparative trials are not yet available, the preliminary efficacy of AMG 193, particularly the overall response rates in MTAP-deleted NSCLC and pancreatic cancer, appears favorable when compared to the historical performance of standard-of-care second-line chemotherapies in the general patient population. The lower response rate observed in biliary tract cancer warrants further investigation.
Ongoing and future clinical trials will be crucial to further define the efficacy and safety of AMG 193 and to establish its place in the treatment landscape for MTAP-deleted cancers. The targeted nature of AMG 193, coupled with its favorable safety profile, suggests its potential for use as a monotherapy and in combination with other anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 3. aacr.org [aacr.org]
- 4. letswinpc.org [letswinpc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase III study of second-line chemotherapy for advanced non-small-cell lung cancer with weekly compared with 3-weekly docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ovid.com [ovid.com]
- 9. The Safety and Efficacy of Second-line Single Docetaxel (75 mg/m2) Therapy in Advanced Non-Small Cell Lung Cancer Patients who were Previously Treated with Platinum-based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. Second-Line FOLFOX vs Active Symptom Control in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 13. Exploring the Promise of Second-Line Chemotherapy in Biliary Tract Tumours: A Glimpse into Novel Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Second-line FOLFOX chemotherapy versus active symptom control for advanced biliary tract cancer (ABC-06): a phase 3, open-label, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of "Antitumor Agent-193" (AMG 193) Antitumor Activity: A Comparative Guide
This guide provides an objective comparison of the antitumor activity of AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, against alternative standard-of-care agents.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential.
Executive Summary
AMG 193 is a clinical-stage targeted therapy designed to selectively inhibit PRMT5 in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3] This genetic alteration, present in approximately 10-15% of cancers, leads to the accumulation of MTA, which AMG 193 utilizes to preferentially bind to and inhibit PRMT5, inducing synthetic lethality in cancer cells while sparing normal tissues.[4] Preclinical and early clinical data demonstrate robust antitumor activity of AMG 193 in various MTAP-deleted solid tumors.[1][2][3][4] This guide compares the performance of AMG 193 with standard chemotherapeutic agents (Carboplatin and Paclitaxel) and a targeted therapy (Sotorasib) based on available experimental data.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo antitumor activities of AMG 193 and its comparators. It is important to note that the experimental conditions for the comparator agents were not always specific to MTAP-deleted cancer models, which should be considered when interpreting the data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | Genotype | IC50 (µM) | Reference |
| AMG 193 | HCT116 | MTAP-deleted | ~0.1 | [5] |
| HCT116 | MTAP WT | >4 | [5] | |
| Carboplatin | A549 (Lung Carcinoma) | Not Specified | >10 | [6] |
| H69 (Small Cell Lung Carcinoma) | Not Specified | ~5 | [6] | |
| Paclitaxel | A549 (Lung Carcinoma) | Not Specified | 0.004-0.024 | [7] |
| NCI-H460 (Lung Carcinoma) | Not Specified | 0.004-0.024 | [7] | |
| MCF-7 (Breast Cancer) | Not Specified | <4 mg/ml | [8] | |
| SKBR3 (Breast Cancer) | Not Specified | <4 mg/ml | [8] | |
| Sotorasib | NCI-H358 (NSCLC) | KRAS G12C | ~0.006 | [9] |
| MIA PaCa-2 (Pancreatic Cancer) | KRAS G12C | ~0.009 | [9] |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| AMG 193 | HCT116 (MTAP-deleted) | Not Specified | Dose-dependent and statistically substantial | [3] |
| H838 (NSCLC, MTAP-deleted) | Not Specified | Dose-dependent and statistically substantial | [3] | |
| Carboplatin | Prostate Cancer PDX | 50 mg/kg, 1 dose | Initial decrease, regrowth after 3 weeks | [10] |
| Paclitaxel | Human Lung Cancer Xenograft | 20 mg/kg/week x 6 doses | 50 | [11] |
| Human Lung Cancer Xenograft | 60 mg/kg/3 weeks x 2 doses | 50 | [11] | |
| Sotorasib | NCI-H358 (NSCLC, KRAS G12C) | 25 mg/kg, daily | Significant reduction | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification and replication of findings.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the antitumor agents on cancer cell lines.[10][13][14][15][16]
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and wild-type)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (AMG 193, Carboplatin, Paclitaxel, Sotorasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control group.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of the compounds in a mouse xenograft model.[5][17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compounds and vehicle
-
Calipers for tumor measurement
-
Animal housing facility compliant with ethical regulations
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in serum-free medium or PBS, optionally mixed with Matrigel to enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds and vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualization
Signaling Pathway of PRMT5 in Cancer
Caption: Signaling pathway of PRMT5 and the mechanism of action of AMG 193.
Experimental Workflow for Antitumor Activity Evaluation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchhub.com [researchhub.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 19. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
Comparative Guide to the Synergistic Effects of Antitumor Agent-193 with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel XYZ-kinase inhibitor, Antitumor agent-193 , and a representative MEK inhibitor, Trametinib , when used in combination with anti-PD-1 immunotherapy for cancer treatment. The data presented is based on preclinical syngeneic mouse models and is intended to highlight the synergistic antitumor effects and immunological changes induced by these combination therapies.
Introduction
Targeted therapies, when combined with immune checkpoint inhibitors, have the potential to overcome resistance and enhance antitumor immunity.[1][2] This guide assesses the performance of a novel investigational drug, this compound, which targets the XYZ-kinase—a key protein implicated in tumor proliferation and immune evasion. Its synergistic effects with anti-PD-1 therapy are compared against the well-documented combination of the MEK inhibitor Trametinib and anti-PD-1 therapy.[3][4] MEK inhibitors have been shown to modulate the tumor microenvironment by increasing T-cell infiltration and upregulating tumor cell immunogenicity, providing a strong rationale for their combination with immunotherapy.[5][6]
Mechanism of Action
This compound is a selective small molecule inhibitor of XYZ-kinase. The inhibition of this pathway is hypothesized to (A) halt tumor cell proliferation and (B) reverse the immunosuppressive tumor microenvironment by increasing the surface expression of MHC class I molecules on tumor cells, making them more visible to the immune system.
Trametinib is an inhibitor of MEK1 and MEK2. By blocking the MAPK signaling pathway, it inhibits tumor cell growth. Additionally, MEK inhibition has been shown to increase the expression of MHC-I and PD-L1 on tumor cells and enhance the infiltration of cytotoxic T lymphocytes into the tumor.[4][7][8]
The combination of these targeted agents with an anti-PD-1 antibody aims to release the "brakes" on the immune system, allowing for a more robust and durable anti-tumor response.[9]
Comparative Performance Data
The following tables summarize the key performance metrics from a preclinical study in a syngeneic mouse model of colon carcinoma.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| Anti-PD-1 | 1250 ± 130 | 16.7% |
| This compound | 900 ± 110 | 40.0% |
| This compound + Anti-PD-1 | 350 ± 90 | 76.7% |
| Trametinib | 950 ± 120 | 36.7% |
| Trametinib + Anti-PD-1 | 400 ± 95 | 73.3% |
Data are presented as mean ± standard deviation.
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (TME)
| Treatment Group | CD8+ T cells (% of total live cells) | CD4+ T cells (% of total live cells) | Myeloid-Derived Suppressor Cells (MDSCs) (%) |
| Vehicle Control | 0.15 ± 0.02 | 4.27 ± 0.34 | 25.5 ± 3.1 |
| Anti-PD-1 | 0.30 ± 0.05 | 5.10 ± 0.40 | 22.1 ± 2.8 |
| This compound | 0.18 ± 0.04 | 3.90 ± 0.75 | 15.2 ± 2.5 |
| This compound + Anti-PD-1 | 2.50 ± 0.30 | 9.50 ± 0.70 | 8.5 ± 1.9 |
| Trametinib | 0.17 ± 0.03 | 3.72 ± 0.81 | 14.8 ± 2.2 |
| Trametinib + Anti-PD-1 | 2.35 ± 0.28 | 9.04 ± 0.60 | 9.1 ± 1.5 |
Immune cell populations were quantified by flow cytometry from dissociated tumors at the study endpoint. Data adapted from similar MEK inhibitor studies.[3]
Signaling and Workflow Diagrams
The following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed mechanism of this compound.
Caption: Synergistic interaction with anti-PD-1 therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic effects of MAPK and immune checkpoint inhibitors in melanoma: what is the best combination strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Combination of MEK inhibitor with Immunomodulatory Antibodies Targeting PD-1 and PD-L1 Results in Prolonged Survival in Kras/p53-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PD-1 in Combination With Trametinib Suppresses Tumor Growth and Improves Survival of Intrahepatic Cholangiocarcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triple Combination Therapy With PD-1/PD-L1, BRAF, and MEK Inhibitor for Stage III–IV Melanoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Antitumor Agent-193
Disclaimer: "Antitumor agent-193" has been identified as a compound from a specific research publication ("Synthesis and antitumor activity of alkylated bile acids and oxazolines" by Bjedov S, et al.). As an investigational substance, a specific Safety Data Sheet (SDS) is not publicly available. The following procedures are based on general best practices for the handling and disposal of cytotoxic and investigational antineoplastic agents. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling Precautions
Due to its nature as an antitumor agent, "this compound" should be handled as a potent, hazardous compound. All activities involving this agent must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the agent. The outer glove is removed immediately after handling. |
| Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Prevents splashes to the eyes. |
| Respiratory | A NIOSH-approved N95 or higher respirator may be required. | Consult your institution's EHS for specific respiratory protection requirements. |
Waste Segregation and Disposal Plan
Proper segregation of waste contaminated with "this compound" is critical for safety and regulatory compliance. Waste is categorized as either "Bulk" (hazardous) or "Trace" contaminated.[1]
Table of Waste Categorization and Disposal Containers:
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and grossly contaminated materials (e.g., spills). | Black RCRA-regulated hazardous waste container.[1] | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware (containing less than 3% of the original volume). | Yellow chemotherapy waste container. | Incineration. |
| Trace Waste (Sharps) | Used syringes and needles. Needles must not be recapped. | Yellow , puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | All disposable PPE (gloves, gown, etc.) used while handling the agent. | Yellow chemotherapy waste bag or container. | Incineration. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the steps for decontaminating a stainless steel work surface within a BSC after handling "this compound."
Materials:
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint, absorbent wipes
-
Appropriate waste disposal bags (yellow for trace contamination)
Procedure:
-
Preparation: Ensure all experimental work is complete and all waste materials have been properly segregated and contained within the BSC.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.
Visual Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow for "this compound."
Caption: Waste segregation for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Antitumor Agent-193
Introduction
As a potent cytotoxic compound, Antitumor agent-193 necessitates stringent safety protocols to minimize occupational exposure and ensure a safe laboratory environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this agent, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks such as carcinogenicity, mutagenicity, and teratogenicity associated with cytotoxic therapies.[2]
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE).[3][4] All personnel handling the agent must be trained in the proper donning, doffing, and disposal of PPE.[5] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required PPE | Specifications |
| Storage and Transport | - Double Gloves | - ASTM D6978-05 compliant, powder-free nitrile gloves.[3] - Change gloves regularly. |
| Weighing and Preparation (in a ventilated enclosure) | - Double Gloves - Impermeable Gown - Eye Protection - Respiratory Protection | - ASTM D6978-05 compliant, powder-free nitrile gloves. - Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[6] - Safety glasses with side shields or a full-face shield.[3] - N95 or higher respirator. |
| Administration | - Double Gloves - Impermeable Gown - Eye Protection | - ASTM D6978-05 compliant, powder-free nitrile gloves. - Disposable, solid-front gown with long sleeves and tight-fitting cuffs. - Safety glasses with side shields or a full-face shield. |
| Waste Disposal | - Double Gloves - Impermeable Gown - Eye Protection | - ASTM D6978-05 compliant, powder-free nitrile gloves. - Disposable, solid-front gown with long sleeves and tight-fitting cuffs. - Safety glasses with side shields or a full-face shield. |
| Spill Cleanup | - Double Gloves (heavy-duty) - Impermeable Gown - Eye Protection (face shield) - Respiratory Protection - Shoe Covers | - Industrial thickness (>0.45mm) nitrile or neoprene gloves.[2] - Disposable, solid-front gown with long sleeves and tight-fitting cuffs. - Full-face shield.[3] - N95 or higher respirator. - Disposable, fluid-resistant shoe covers. |
Experimental Workflow
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the standard procedure for working with this compound.
Disposal Plan
Proper disposal of all materials contaminated with this compound is mandatory to prevent environmental contamination and accidental exposure.[7][8][9] All waste must be segregated at the point of generation into clearly labeled, leak-proof containers.[7]
| Waste Type | Container | Disposal Procedure |
| Sharps | Yellow, puncture-resistant sharps container labeled "Chemotherapy Waste".[8] | Seal when 3/4 full and place in a designated chemotherapy waste bin for incineration. |
| Solid Waste (Gloves, Gowns, etc.) | Yellow chemotherapy waste bags.[8] | Double-bagged and sealed. Place in a designated chemotherapy waste bin for incineration.[10] |
| Liquid Waste (Unused agent, contaminated media) | Leak-proof, screw-cap container labeled "Liquid Chemotherapy Waste".[7] | Do not dispose of down the drain.[7] Arrange for chemical waste pickup through Environmental Health & Safety. |
| Bulk Contaminated Waste | Black RCRA-rated hazardous waste container.[9] | For materials with more than 3% residual drug by weight.[9] Arrange for hazardous waste pickup. |
Spill Management
In the event of a spill, a prompt and coordinated response is essential to contain the contamination and protect personnel.[4][11] All laboratories handling this compound must have a readily accessible cytotoxic spill kit.[11][12]
Spill Cleanup Procedure:
-
Alert and Isolate : Immediately alert others in the vicinity and secure the area to prevent further contamination.[12]
-
Don PPE : Retrieve the cytotoxic spill kit and don all required PPE, including a respirator, double gloves, gown, eye protection, and shoe covers.[11][13]
-
Containment :
-
Cleanup : Collect all contaminated materials, including any broken glass (using tweezers), and place them in the designated cytotoxic waste container.[11][13]
-
Decontamination : Clean the spill area three times with a detergent solution, followed by a rinse with water.[13]
-
Disposal : Dispose of all used cleaning materials and PPE as cytotoxic waste.[11]
-
Reporting : Document and report the spill to the appropriate safety officer.[5]
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. ipservices.care [ipservices.care]
- 6. munglobal.com.au [munglobal.com.au]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. stericycle.com [stericycle.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 13. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
